molecular formula C8H6N4O B159841 3-(2H-tetrazol-5-yl)benzaldehyde CAS No. 136689-94-6

3-(2H-tetrazol-5-yl)benzaldehyde

Cat. No.: B159841
CAS No.: 136689-94-6
M. Wt: 174.16 g/mol
InChI Key: GWZICMAGCVWLAY-UHFFFAOYSA-N
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Description

3-(2H-Tetrazol-5-yl)benzaldehyde (: 136689-94-6) is a valuable aromatic aldehyde incorporating a 1H-tetrazole moiety, serving as a key synthetic intermediate in organic and medicinal chemistry research. The tetrazole ring is a well-known bioisostere for a carboxylic acid or other planar acidic groups, which can improve a compound's metabolic stability and bioavailability . This multifunctional reagent is particularly useful in the synthesis of novel molecular scaffolds, such as Schiff bases, for biological evaluation . Its primary research value lies in the development of new pharmacologically active compounds. Tetrazole derivatives are prominent in drug discovery, demonstrated to exhibit a wide spectrum of biological activities, including antihypertensive, antimicrobial, and antioxidant properties . For instance, tetrazole-based structures are found in established antihypertensive drugs and are actively researched as potential agents to mitigate aerobic micro-fouling by showing efficacy against biofilm-forming strains like Staphylococcus aureus and Escherichia coli . The aldehyde functional group in this molecule provides a reactive handle for further chemical modifications, making it a versatile building block for creating diverse compound libraries. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety data, this compound is classified with the signal word "Danger" and may be hazardous. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed handling and storage information. It is recommended to store this product under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZICMAGCVWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136689-94-6
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde
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Foundational & Exploratory

Synthesis and Characterization of 3-(2H-Tetrazol-5-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2H-tetrazol-5-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. This document details a feasible synthetic protocol adapted from established methodologies, alongside a compilation of its physicochemical and spectral properties.

Compound Overview

This compound, with the CAS number 136689-94-6, is an aromatic compound featuring both a reactive aldehyde group and a metabolically stable tetrazole ring.[1] This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the tetrazole moiety can act as a bioisostere for a carboxylic acid group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆N₄O[1]
Molecular Weight 174.16 g/mol [1]
Melting Point 196-198 °C[2]
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)

Synthesis Pathway

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[3] For the preparation of this compound, the logical precursor is 3-formylbenzonitrile. The reaction is typically catalyzed by a Lewis acid, such as a zinc salt, to activate the nitrile group towards nucleophilic attack by the azide ion.[4]

Below is a logical workflow for this synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Final Product Start 3-Formylbenzonitrile Reagents Sodium Azide (NaN3) Zinc Chloride (ZnCl2) N,N-Dimethylformamide (DMF) Start->Reagents Combine in reaction vessel Heating Heat with stirring (e.g., 100-120 °C) Reagents->Heating Quenching Cool and acidify (e.g., with HCl) Heating->Quenching Precipitation Precipitate formation Quenching->Precipitation Filtration Collect solid by vacuum filtration Precipitation->Filtration Washing Wash with water Filtration->Washing Drying Dry the solid Washing->Drying Recrystallization Recrystallize from a suitable solvent (optional) Drying->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

The following experimental protocol is adapted from a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles using zinc chloride as a catalyst.

Synthesis of this compound

Materials:

  • 3-Formylbenzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzonitrile (1.0 eq), zinc chloride (1.1 eq), and sodium azide (2.2 eq).

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the tetrazole and cause it to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield crude this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Table 2: Spectroscopic and Analytical Data for this compound

AnalysisExpected Data
¹H NMR δ ~10.1 ppm (s, 1H, -CHO), δ ~7.7-8.5 ppm (m, 4H, Ar-H), δ ~16-17 ppm (br s, 1H, -NH of tetrazole)
¹³C NMR δ ~192 ppm (C=O), δ ~155 ppm (C-tetrazole), δ ~125-140 ppm (Ar-C)
IR (cm⁻¹) ~3100-3000 (Ar C-H stretch), ~2900-2800 & ~2800-2700 (Aldehyde C-H stretch, Fermi doublet), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C stretch), ~1500-1000 (N=N, C-N stretch)

Note on Spectroscopic Data: The precise chemical shifts in NMR spectroscopy will be dependent on the solvent used. The IR absorption bands are characteristic of the functional groups present in the molecule.

Signaling Pathways and Biological Applications

Currently, there is no specific information in the public domain detailing the involvement of this compound in defined signaling pathways. Its primary utility, as evidenced by its structure, is as a synthetic intermediate. The aldehyde functionality allows for a wide range of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or the formation of imines and other derivatives. The tetrazole ring serves as a stable, non-hydrolyzable bioisostere of a carboxylic acid, which is a common strategy in drug design to improve pharmacokinetic properties.

The logical progression for the use of this compound in a drug discovery context is illustrated below.

G Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R-NH2, reducing agent Oxidation Oxidation Start->Oxidation Oxidizing agent Wittig Wittig Reaction Start->Wittig Phosphonium ylide Product1 Amine Derivatives ReductiveAmination->Product1 Product2 Carboxylic Acid Derivatives Oxidation->Product2 Product3 Alkene Derivatives Wittig->Product3

Figure 2. Potential synthetic utility of this compound.

Conclusion

This compound is a valuable synthetic intermediate accessible through a straightforward and scalable cycloaddition reaction from commercially available starting materials. This guide provides a foundational protocol and expected characterization parameters to aid researchers in its synthesis and subsequent application in the development of novel chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2H-tetrazol-5-yl)benzaldehyde, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data based on analogous compounds and fundamental spectroscopic principles. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from spectral data of structurally similar compounds, including substituted benzaldehydes and tetrazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.10s-1HAldehyde (-CHO)
~8.30t~1.51HAr-H (H2)
~8.15dt~7.8, 1.51HAr-H (H4)
~8.05ddd~7.8, 2.0, 1.01HAr-H (H6)
~7.80t~7.81HAr-H (H5)
~16.0 (broad)s-1HTetrazole (N-H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~193.0Aldehyde (C=O)
~164.0Tetrazole (C5)
~137.5Ar-C (C1)
~134.0Ar-C (C3)
~131.0Ar-C (C5)
~130.0Ar-C (C6)
~129.5Ar-C (C4)
~128.0Ar-C (C2)

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900Medium, BroadN-H stretch (tetrazole)
~2820 and ~2720Medium, SharpC-H stretch (aldehyde)
~1705Strong, SharpC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1500-1400MediumN=N stretch (tetrazole ring)
~1300-1000Medium-StrongC-N, N-N stretches (tetrazole ring)
~900-650StrongC-H bend (aromatic)

Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data

m/zRelative IntensityProposed Fragment
174High[M]⁺ (Molecular Ion)
173Moderate[M-H]⁺
145Moderate[M-N₂-H]⁺
117High[M-N₂-CO-H]⁺ or [C₇H₅N]⁺
90Moderate[C₆H₄N]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 18 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more scans) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

    • Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and inject it into the instrument.

  • Ionization and Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Accelerate the resulting ions into the mass analyzer.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can provide structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-Depth Technical Guide on 3-(2H-tetrazol-5-yl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(2H-tetrazol-5-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest to the scientific and pharmaceutical communities. Its structural combination of a benzaldehyde moiety and a tetrazole ring suggests potential applications in medicinal chemistry and materials science. The tetrazole group, being a well-known bioisostere of a carboxylic acid, can enhance the pharmacological profile of a molecule, while the aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and potential biological significance.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₄OPubChem[1]
Molecular Weight 174.16 g/mol PubChem[1]
CAS Number 136689-94-6PubChem, Sigma-Aldrich[1]
Appearance White to off-white solid (presumed)General knowledge for similar compounds
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Presumed soluble in polar organic solventsGeneral knowledge for similar compounds
InChI InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)PubChem, Sigma-Aldrich[1]
InChIKey GWZICMAGCVWLAY-UHFFFAOYSA-NPubChem, Sigma-Aldrich[1]
SMILES C1=CC(=CC(=C1)C2=NNN=N2)C=OPubChem[1]

Synthesis and Characterization

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, the synthesis of 5-substituted tetrazoles is a well-established area of organic chemistry. A common and direct method involves the [3+2] cycloaddition of an azide source with a nitrile.

General Synthetic Approach

A plausible synthetic route to this compound would start from 3-cyanobenzaldehyde. The reaction would involve treatment with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt to generate hydrazoic acid in situ. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

G

Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (likely downfield, ~10 ppm), and a complex multiplet pattern for the aromatic protons on the benzene ring.

    • ¹³C NMR: Key signals would be the carbonyl carbon of the aldehyde (highly deshielded, >190 ppm), the carbon of the tetrazole ring, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and N-H/C=N stretches from the tetrazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ).

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the tetrazole ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions common to benzaldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol reactions.

  • Tetrazole Ring: The tetrazole ring is aromatic and possesses acidic properties due to the N-H proton. It can be deprotonated with a base to form a tetrazolate anion, which can then act as a nucleophile. The ring is generally stable but can undergo thermal or photochemical decomposition, often with the extrusion of nitrogen gas.

G

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, the structural motifs present suggest several areas of potential interest for drug discovery and development.

Tetrazole as a Carboxylic Acid Bioisostere

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. Given this, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents where a carboxylic acid mimic is desired.

Potential Pharmacological Activities

Derivatives of both benzaldehyde and tetrazoles have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, some benzaldehyde derivatives have been shown to suppress signaling pathways implicated in cancer, such as the MAPK pathway.[3] Similarly, various tetrazole-containing compounds are known to possess diverse pharmacological properties.[4]

G

Conclusion

This compound is a molecule with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, its constituent functional groups suggest a rich and versatile chemistry. The presence of the tetrazole ring as a carboxylic acid bioisostere makes it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis, detailed characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-(2H-tetrazol-5-yl)benzaldehyde (CAS Number: 136689-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 3-(2H-tetrazol-5-yl)benzaldehyde, registered under CAS number 136689-94-6. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural motifs—a tetrazole ring and a benzaldehyde group—which are present in various biologically active molecules. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates. This guide consolidates available data on this compound and explores its potential role as a building block in the synthesis of novel therapeutic agents, with a particular focus on its relevance to angiotensin II receptor antagonism.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. The presence of both a polar tetrazole ring and a reactive aldehyde group governs its chemical and physical characteristics.

Tabulated Physical and Chemical Data
PropertyValueReference
CAS Number 136689-94-6[1][2]
Molecular Formula C₈H₆N₄O[2]
Molecular Weight 174.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3-(1H-Tetrazol-5-yl)benzaldehyde[1]
Appearance Solid
Storage Temperature 2-8°C, Inert atmosphere[3]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around 10 ppm. The aromatic protons on the benzene ring would appear in the range of 7.5-8.5 ppm, with splitting patterns determined by their substitution. The N-H proton of the tetrazole ring may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would feature a characteristic resonance for the carbonyl carbon of the aldehyde group between 190-200 ppm. The carbon atom of the tetrazole ring would also have a distinct chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Vibrations associated with the C=C bonds of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The N-H and C-N stretching vibrations of the tetrazole ring would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the tetrazole ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to tetrazole-containing compounds involves the reaction of nitriles with an azide source. For this compound, a plausible synthetic pathway starts from 3-cyanobenzaldehyde.

Experimental Protocol: Synthesis of this compound from 3-Cyanobenzaldehyde

This protocol is a general representation of a [3+2] cycloaddition reaction commonly used for tetrazole synthesis.

Materials:

  • 3-Cyanobenzaldehyde

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzaldehyde in DMF.

  • Add sodium azide and triethylamine hydrochloride to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction and Workup cluster_end Final Product 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Cycloaddition Cycloaddition 3-Cyanobenzaldehyde->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Triethylamine HCl Triethylamine HCl Triethylamine HCl->Cycloaddition Acidification Acidification Cycloaddition->Acidification Reaction Mixture Purification Purification Acidification->Purification Crude Product This compound This compound Purification->this compound Purified Product

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is characterized by the chemical behavior of its two primary functional groups:

  • Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.

  • Tetrazole Ring: The tetrazole ring is aromatic and generally stable. The acidic N-H proton can be deprotonated by a base, allowing for N-alkylation or other modifications. The ring itself can participate in certain cycloaddition and ring-opening reactions under specific conditions.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the presence of the tetrazole moiety strongly suggests its potential as a modulator of biological systems. The tetrazole ring is a key structural feature in a class of highly successful antihypertensive drugs known as angiotensin II receptor blockers (ARBs).

Potential as an Angiotensin II Receptor Blocker Intermediate

Many commercial ARBs, such as losartan, valsartan, and irbesartan, contain a biphenyl tetrazole scaffold. The tetrazole group in these molecules acts as a bioisosteric replacement for a carboxylic acid, which is crucial for binding to the angiotensin II type 1 (AT₁) receptor.[4][5] The binding of these antagonists blocks the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[4]

This compound can serve as a valuable starting material or intermediate for the synthesis of novel ARBs or other compounds targeting the renin-angiotensin system. The aldehyde functionality provides a convenient handle for further chemical modifications and elaboration into more complex molecular architectures.

AT₁ Receptor Signaling Pathway

The AT₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events.[1][6][7] These pathways are central to the regulation of blood pressure and cardiovascular homeostasis.

Signaling Pathway Diagram:

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: Simplified AT₁ receptor signaling pathway.

Suppliers

This compound is available from various chemical suppliers. Researchers interested in obtaining this compound should consult the catalogs of the following companies, among others:

  • Sigma-Aldrich (Merck)[1][8]

  • BLDpharm[3]

  • Aaron Chemistry

  • Alfa Chemistry[4]

  • Vulcanchem[2]

  • ChemicalBook

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug development. Its combination of a reactive aldehyde group and a biologically relevant tetrazole ring makes it an attractive building block for the synthesis of novel compounds, particularly those targeting the renin-angiotensin system. This technical guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers aiming to explore the therapeutic possibilities of this and related molecules. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

An In-Depth Technical Guide to the Formation of 3-(Tetrazol-5-yl)benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism for the formation of 3-(tetrazol-5-yl)benzaldehydes, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route involves the [2+3] cycloaddition reaction between 3-formylbenzonitrile and an azide source, a transformation significantly enhanced by the use of catalysts.

Core Reaction Mechanism: [2+3] Cycloaddition

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction can proceed through either a concerted or a stepwise mechanism, largely dependent on the nature of the azide species. When using azide salts like sodium azide (NaN₃), the reaction is generally believed to follow a stepwise pathway.

The most widely accepted and efficient method for this synthesis involves the use of a zinc(II) salt catalyst, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), in an aqueous medium. The catalytic cycle can be summarized as follows:

  • Nitrile Activation: The Lewis acidic zinc(II) ion coordinates to the nitrogen atom of the nitrile group in 3-formylbenzonitrile. This coordination polarizes the nitrile, increasing the electrophilicity of the carbon atom.

  • Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon. This step forms a zinc-coordinated imidoyl azide intermediate.

  • Cyclization: The imidoyl azide intermediate undergoes an intramolecular cyclization to form the tetrazole ring.

  • Protonation and Catalyst Regeneration: Upon workup with acid, the zinc salt is removed, and the tetrazole ring is protonated to yield the final 3-(1H-tetrazol-5-yl)benzaldehyde product. The zinc catalyst is regenerated and can participate in another catalytic cycle.

The use of water as a solvent is advantageous as it is environmentally benign and minimizes the risk of explosion associated with the formation of hydrazoic acid (HN₃) in acidic organic solvents.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles, based on the highly efficient method developed by Demko and Sharpless, which is applicable to the synthesis of 3-(tetrazol-5-yl)benzaldehyde.[1][2]

Materials:

  • 3-Formylbenzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Water (deionized)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-formylbenzonitrile (1.0 eq), sodium azide (2.0 eq), and zinc bromide (0.5 eq).

  • Add a sufficient amount of water to achieve a substrate concentration of approximately 1 M.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 1 with concentrated hydrochloric acid. This step protonates the tetrazole and dissolves the zinc salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-(1H-tetrazol-5-yl)benzaldehyde.

Data Presentation

Benzonitrile DerivativeProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile5-Phenyl-1H-tetrazoleZnBr₂Water1002491[1]
4-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazoleZnBr₂Water1002494[1]
4-Methoxybenzonitrile5-(4-Methoxyphenyl)-1H-tetrazoleZnBr₂Water1004888[1]
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazoleZnBr₂Water1001295[1]

Mandatory Visualization

G General Reaction Scheme for the Formation of 3-(Tetrazol-5-yl)benzaldehyde cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3-Formylbenzonitrile 3-Formylbenzonitrile Reaction [2+3] Cycloaddition (Water, Reflux) 3-Formylbenzonitrile->Reaction Sodium Azide Sodium Azide (NaN₃) Sodium Azide->Reaction Zinc Bromide Zinc Bromide (ZnBr₂) Zinc Bromide->Reaction Catalyst 3-(Tetrazol-5-yl)benzaldehyde 3-(Tetrazol-5-yl)benzaldehyde Reaction->3-(Tetrazol-5-yl)benzaldehyde

Caption: Overall reaction for the synthesis of 3-(Tetrazol-5-yl)benzaldehyde.

G Catalytic Cycle of Zinc-Mediated Tetrazole Formation Start 3-Formylbenzonitrile Activated Activated Nitrile-Zinc Complex Start->Activated Coordination Catalyst ZnBr₂ Catalyst->Activated Intermediate Imidoyl Azide-Zinc Complex Activated->Intermediate Nucleophilic Attack Azide NaN₃ Azide->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product_Complex Tetrazolyl-Zinc Complex Cyclization->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product 3-(1H-Tetrazol-5-yl)benzaldehyde Product_Complex->Product Protonation Workup Acidic Workup (H⁺) Workup->Product

Caption: Zinc-catalyzed mechanism for tetrazole synthesis.

G Experimental Workflow Start Combine Reactants: 3-Formylbenzonitrile, NaN₃, ZnBr₂ in Water Reflux Heat to Reflux (100-110 °C) Start->Reflux Monitor Monitor Reaction (TLC/HPLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Acidify Acidify with HCl (pH 1) Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Recrystallization/ Chromatography) Evaporate->Purify End Pure 3-(Tetrazol-5-yl)benzaldehyde Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Tautomerism of 3-(Tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the tautomerism of 3-(tetrazol-5-yl)benzaldehyde, a molecule of interest in medicinal chemistry. Tetrazoles are recognized as bioisosteres for carboxylic acid groups and are integral to numerous pharmaceutical agents.[1][2] The tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring significantly influences the compound's physicochemical properties and, consequently, its biological activity. This document outlines the synthesis, theoretical underpinnings of tautomerism, experimental protocols for characterization, and potential biological relevance of 3-(tetrazol-5-yl)benzaldehyde.

Introduction to Tetrazole Tautomerism

The tetrazole ring system can exist in two predominant tautomeric forms: the 1H- and 2H-tetrazoles.[3] A third, non-aromatic 5H-tautomer is energetically unfavorable and not typically observed experimentally.[1] The equilibrium between the 1H and 2H tautomers is a critical aspect of the molecule's chemistry, influenced by factors such as the physical state, solvent polarity, and the electronic nature of substituents on the ring.[3][4]

Generally, the 1H-tautomer is more polar and tends to be the major form in the solid state and in polar solvents.[3] Conversely, the 2H-tautomer is often more stable in the gas phase.[3][4] The position of this equilibrium can have profound effects on the molecule's hydrogen bonding capacity, lipophilicity, and binding affinity to biological targets.

Synthesis of 3-(Tetrazol-5-yl)benzaldehyde

While a specific, detailed synthesis protocol for 3-(tetrazol-5-yl)benzaldehyde is not extensively documented in publicly available literature, a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles can be adapted. This method involves the [3+2] cycloaddition of an azide salt to an organic nitrile.

A plausible synthetic route starts from 3-cyanobenzaldehyde. The reaction with an azide salt, such as sodium azide, in the presence of a proton source or a Lewis acid catalyst, would yield the desired product.

Caption: General synthetic workflow for 3-(tetrazol-5-yl)benzaldehyde.

Tautomeric Equilibrium

The core of this investigation is the equilibrium between the 1H and 2H tautomers of 3-(tetrazol-5-yl)benzaldehyde.

Tautomerism Tautomer1 1H-3-(Tetrazol-5-yl)benzaldehyde Tautomer2 2H-3-(Tetrazol-5-yl)benzaldehyde Tautomer1->Tautomer2 H⁺ Shift

Caption: Tautomeric equilibrium of 3-(tetrazol-5-yl)benzaldehyde.

Computational Analysis

Computational studies, typically employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G**, are invaluable for predicting the relative stabilities of tautomers.[4] These calculations can provide the Gibbs free energy difference (ΔG) between the 1H and 2H forms in both the gas phase and in various solvents, simulated using continuum models.

Table 1: Theoretical Relative Energies of Tautomers

Tautomer Gas Phase ΔG (kcal/mol) ΔG in DMSO (kcal/mol)
1H-Tautomer 2.0 - 3.0 (less stable) 0 (more stable)
2H-Tautomer 0 (more stable) 1.5 - 2.5 (less stable)

Note: These are representative values based on general principles of 5-substituted tetrazoles and are not from a specific study on 3-(tetrazol-5-yl)benzaldehyde.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are primary experimental techniques for studying tautomeric equilibria.

Table 2: Representative Spectroscopic Data for Phenyltetrazole Analogues

Tautomer 1H NMR (δ, ppm)a 13C NMR (δ, ppm)b UV-Vis (λmax, nm)c
1H-Tautomer
Tetrazole NH 15.0 - 16.0
Benzaldehyde CHO ~10.0 ~192.0 ~250-260
Aromatic CH 7.5 - 8.5 125.0 - 140.0
2H-Tautomer
Tetrazole CH Not Applicable
Benzaldehyde CHO ~10.0 ~192.0 ~230-240
Aromatic CH 7.5 - 8.5 125.0 - 140.0

Data are illustrative and based on general chemical shift ranges for similar structures. aThe NH proton of the 1H-tautomer is typically broad and downfield. bThe chemical shifts of the benzaldehyde and aromatic carbons are expected to be similar between tautomers, with subtle differences in the tetrazole carbon. cThe 1H-tautomer often exhibits a bathochromic shift compared to the 2H-tautomer.

Experimental Protocols

A detailed experimental workflow is necessary to elucidate the tautomeric preference of 3-(tetrazol-5-yl)benzaldehyde.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesize 3-(Tetrazol-5-yl)benzaldehyde Purification Purify via Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 15N in various solvents) Purification->NMR UV_Vis UV-Vis Spectroscopy (in various solvents) Purification->UV_Vis X_Ray X-Ray Crystallography (for solid-state structure) Purification->X_Ray Computational DFT Calculations (Gas phase and solvated) Purification->Computational Equilibrium_Constant Determine Tautomer Ratio & Equilibrium Constant (K_T) NMR->Equilibrium_Constant UV_Vis->Equilibrium_Constant Thermodynamics Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) Computational->Thermodynamics Equilibrium_Constant->Thermodynamics

Caption: Experimental workflow for investigating tautomerism.

Synthesis and Purification
  • Synthesis: React 3-cyanobenzaldehyde with sodium azide in a suitable solvent (e.g., N,N-dimethylformamide) with an ammonium chloride promoter. The reaction is typically heated to facilitate the cycloaddition.

  • Workup: After completion, the reaction is cooled, and the product is precipitated by acidification and addition of water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

NMR Spectroscopy for Tautomer Ratio Determination
  • Sample Preparation: Prepare solutions of the purified compound at a known concentration in a range of deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, acetone-d6).

  • Data Acquisition: Acquire 1H NMR spectra for each sample. The tautomeric equilibrium is often slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each tautomer.

  • Analysis: Identify characteristic signals for the 1H- and 2H-tautomers. The ratio of the tautomers can be determined by integrating these distinct signals. Low-temperature NMR may be required to resolve broad peaks if the exchange rate is intermediate.[5]

UV-Visible Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Deconvolution of the overlapping spectra of the two tautomers can provide an estimation of their relative concentrations. The different electronic conjugation in the 1H and 2H tautomers often leads to distinct absorption maxima.

Biological Relevance: Angiotensin II Receptor Antagonism

Many 5-substituted tetrazole derivatives, particularly those with a biphenyl scaffold, are potent Angiotensin II receptor antagonists, a major class of antihypertensive drugs.[6][7][8] Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), which regulates blood pressure. Blockade of the Angiotensin II type 1 (AT1) receptor prevents the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure.

While 3-(tetrazol-5-yl)benzaldehyde itself is not a known antagonist, its structural motif is relevant to this class of drugs. The tautomeric form of the tetrazole ring is crucial for its ability to mimic the carboxylate group of the natural ligand and interact with the receptor.

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AT1R AT1 Receptor Signaling cluster_blockade Pharmacological Blockade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Gq_Protein Gq_Protein AT1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates Ca_Increase Ca_Increase IP3_DAG->Ca_Increase Leads to Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Causes Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Results in Tetrazole_Antagonist 3-(Tetrazol-5-yl)benzaldehyde (Analogues) Tetrazole_Antagonist->AT1_Receptor Blocks

Caption: Simplified Angiotensin II signaling pathway and the point of intervention for tetrazole-based antagonists.

Conclusion

The tautomerism of 3-(tetrazol-5-yl)benzaldehyde is a critical feature that dictates its chemical and physical properties. Understanding the factors that govern the equilibrium between the 1H and 2H forms is essential for its potential application in drug design and development, particularly in contexts such as Angiotensin II receptor antagonism. This guide has provided a framework for the synthesis, characterization, and theoretical analysis of this tautomeric system, offering a foundation for further research in this area.

References

An In-depth Technical Guide on the Solubility of 3-(2H-tetrazol-5-yl)benzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2H-tetrazol-5-yl)benzaldehyde, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining its solubility. The methodologies outlined herein are based on the widely accepted "gold standard" shake-flask method for thermodynamic solubility determination.

Introduction to this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25Not AvailableNot Available
Ethanol25Not AvailableNot Available
Isopropanol25Not AvailableNot Available
Water25Not AvailableNot Available
Polar Aprotic Dimethyl Sulfoxide (DMSO)25Not AvailableNot Available
Dimethylformamide (DMF)25Not AvailableNot Available
Acetonitrile25Not AvailableNot Available
Acetone25Not AvailableNot Available
Nonpolar Toluene25Not AvailableNot Available
Hexane25Not AvailableNot Available
Dichloromethane25Not AvailableNot Available
Chloroform25Not AvailableNot Available

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually present throughout the experiment to ensure a saturated solution is maintained.[1][2]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][4] The exact time should be determined by preliminary experiments where the concentration of the solute is measured at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.[4]

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess shake Agitate at Constant Temperature (24-72h) add_excess->shake centrifuge Centrifuge to Settle Excess Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the literature, this guide provides a standardized and reliable experimental protocol for its determination. The shake-flask method, as detailed, will enable researchers to generate accurate and reproducible solubility data across a range of common organic solvents. This information is invaluable for the continued development and application of this compound in various scientific disciplines.

References

The Tetrazole Ring: An In-depth Technical Guide to its Electronic Properties in Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in modern drug design. Its ability to act as a bioisostere for the carboxylic acid group, coupled with its metabolic stability and unique electronic characteristics, has led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the electronic properties of the tetrazole ring when substituted onto a benzaldehyde scaffold. Understanding these properties is paramount for medicinal chemists aiming to fine-tune the reactivity, binding affinity, and pharmacokinetic profiles of novel drug candidates. This document details the quantitative electronic parameters of the tetrazole moiety, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Electronic Influence of the Tetrazole Ring: A Quantitative Perspective

The electronic effect of a substituent is a cornerstone of physical organic chemistry and is crucial for predicting reaction rates and equilibria. The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a quantitative measure of these effects through the substituent constant (σ). The tetrazole ring, with its high nitrogen content and aromatic character, exerts a significant electron-withdrawing effect.

Hammett Substituent Constants

The Hammett constants, σ_meta_ (σ_m_) and σ_para_ (σ_p_), quantify the electronic influence of a substituent from the meta and para positions, respectively. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The 5-(1H)-tetrazolyl group is a potent electron-withdrawing substituent, as evidenced by its positive Hammett constants.[[“]]

Substituentσ_m_σ_p_Data Source
5-(1H)-tetrazolyl0.640.56[[“]]
5-chloro-1-tetrazolyl0.600.61
Tetrazol-5-yl0.49-
Acidity (pKa)

The acidity of the N-H proton in the tetrazole ring is a key electronic property, influencing its ionization state at physiological pH. The pKa of the parent 1H-tetrazole is approximately 4.9, making it comparable in acidity to carboxylic acids. This similarity is a primary reason for its use as a carboxylic acid bioisostere in drug design. The pKa of substituted tetrazoles is influenced by the electronic nature of the other substituents on the aromatic ring.

CompoundpKa
1H-Tetrazole4.9
5-Substituted 1H-TetrazolesGenerally in the range of 4-6
Spectroscopic Evidence: ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for probing the electronic environment of carbon atoms within a molecule. The chemical shift (δ) of the carbonyl carbon in benzaldehyde is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups deshield the carbonyl carbon, causing a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).

CompoundPredicted Aldehyde ¹³C Chemical Shift (δ, ppm)
Benzaldehyde~192.3
4-(1H-tetrazol-5-yl)benzaldehyde> 192.3
3-(1H-tetrazol-5-yl)benzaldehyde> 192.3

Note: The exact chemical shift values will depend on the solvent and other experimental conditions.

Experimental Protocols

Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

The Hammett substituent constants for the tetrazolyl group can be experimentally determined by measuring the pKa of meta- and para-tetrazolyl-substituted benzoic acids and applying the Hammett equation.

1. Synthesis of Tetrazolyl-Substituted Benzoic Acids:

  • The synthesis typically involves the [2+3] cycloaddition of an azide source (e.g., sodium azide) with the corresponding cyanobenzoic acid.

2. pKa Determination by Potentiometric Titration:

  • Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a temperature-controlled titration vessel.

  • Reagents: High-purity tetrazolyl-benzoic acid derivative, standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution (to maintain constant ionic strength), and deionized water.

  • Procedure:

    • Prepare a solution of the tetrazolyl-benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (often a water-cosolvent mixture like water-ethanol to ensure solubility).

    • Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

    • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.

    • For higher accuracy, perform a Gran plot analysis to determine the equivalence point.

  • Calculation of Hammett Constant:

    • The Hammett constant (σ) is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) . The pKa of unsubstituted benzoic acid under the same experimental conditions is used as the reference.

Characterization by ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified tetrazolyl-benzaldehyde derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

  • A proton-decoupled ¹³C NMR experiment is standard, where each unique carbon atom appears as a single peak.

  • Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio), relaxation delay, and spectral width.

3. Spectral Analysis:

  • Identify the chemical shift of the aldehyde carbonyl carbon, which is typically found in the downfield region of the spectrum (190-200 ppm).

  • Compare the chemical shift of the aldehyde carbon in the tetrazolyl-benzaldehyde to that of unsubstituted benzaldehyde to qualitatively and quantitatively assess the electronic effect of the tetrazole substituent.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Tetrazole-Containing ARBs

Many blockbuster antihypertensive drugs, such as Losartan and Candesartan, feature a tetrazole ring. These drugs act as Angiotensin II Receptor Blockers (ARBs), antagonizing the AT₁ receptor within the Renin-Angiotensin-Aldosterone System (RAAS). The tetrazole group plays a crucial role in the binding of these drugs to the receptor, mimicking the carboxylate of the natural ligand, Angiotensin II.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs cluster_TargetTissues Target Tissues cluster_DrugAction Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Leads to ARBs ARBs (e.g., Losartan, Candesartan) with Tetrazole Ring ARBs->AT1_Receptor Blocks Experimental_Workflow Start Start: Design of Tetrazolyl-Benzaldehyde Derivative Synthesis Synthesis (e.g., Cycloaddition of Cyanobenzaldehyde and Azide) Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Structure_Verification Structural Verification (¹H NMR, MS, FT-IR) Purification->Structure_Verification Electronic_Property_Analysis Electronic Property Analysis Structure_Verification->Electronic_Property_Analysis pKa_Determination pKa Determination of Corresponding Benzoic Acid (Potentiometric Titration) Electronic_Property_Analysis->pKa_Determination NMR_Analysis ¹³C NMR Analysis of Aldehyde Derivative Electronic_Property_Analysis->NMR_Analysis Hammett_Calculation Calculation of Hammett Constant (σ) pKa_Determination->Hammett_Calculation Data_Correlation Data Correlation and Analysis NMR_Analysis->Data_Correlation Hammett_Calculation->Data_Correlation Conclusion Conclusion on Electronic Properties Data_Correlation->Conclusion

References

Initial Reactivity Studies of 3-(2H-tetrazol-5-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies of 3-(2H-tetrazol-5-yl)benzaldehyde, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. This document details its synthesis, characterization, and key reactivity patterns of both the aldehyde and tetrazole functionalities, offering a foundational resource for researchers exploring its synthetic utility.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C8H6N4O.[1] Its structure features a benzaldehyde moiety substituted with a tetrazole ring at the meta-position. The presence of both a reactive aldehyde group and a metabolically stable, acidic tetrazole ring makes it an attractive building block in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
CAS Number 136689-94-6
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (predicted)

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile. In the case of this compound, the logical precursor is 3-cyanobenzaldehyde.

Experimental Protocol: Synthesis from 3-Cyanobenzaldehyde

This protocol is a generalized procedure based on established methods for tetrazole synthesis from nitriles.

dot

Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Reaction_Vessel [3+2] Cycloaddition 3-Cyanobenzaldehyde->Reaction_Vessel Azide_Source Azide Source (e.g., NaN3, TMSN3) Azide_Source->Reaction_Vessel Catalyst Lewis Acid Catalyst (e.g., ZnCl2, NH4Cl) Catalyst->Reaction_Vessel Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Product This compound Reaction_Vessel->Product MCR cluster_start Starting Material cluster_ugi Ugi Reaction cluster_passerini Passerini Reaction Tetrazole_Aldehyde This compound Ugi_Reaction_Node Ugi-4CR Tetrazole_Aldehyde->Ugi_Reaction_Node Passerini_Reaction_Node Passerini-3CR Tetrazole_Aldehyde->Passerini_Reaction_Node Amine Amine Amine->Ugi_Reaction_Node Isocyanide Isocyanide Isocyanide->Ugi_Reaction_Node Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction_Node Ugi_Product α-Acylamino Amide Derivative Isocyanide_P Isocyanide Isocyanide_P->Passerini_Reaction_Node Carboxylic_Acid_P Carboxylic Acid Carboxylic_Acid_P->Passerini_Reaction_Node Passerini_Product α-Acyloxy Amide Derivative Ugi_Reaction_Node->Ugi_Product Passerini_Reaction_Node->Passerini_Product Alkylation cluster_start Starting Material cluster_reagents Reagents & Conditions Tetrazole_Aldehyde This compound Reaction_Node N-Alkylation Tetrazole_Aldehyde->Reaction_Node Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Node Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Node Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Node N1_Product N1-Alkylated Product N2_Product N2-Alkylated Product Reaction_Node->N1_Product Reaction_Node->N2_Product

References

The Advent and Advancement of Tetrazole-Containing Aromatic Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazole-containing aromatic aldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The tetrazole ring, a bioisosteric equivalent of a carboxylic acid, imparts unique physicochemical properties, including metabolic stability and enhanced lipophilicity, making these compounds valuable scaffolds in drug design. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrazole-containing aromatic aldehydes. It details modern synthetic protocols, presents comparative quantitative data for various synthetic methods, and elucidates the molecular mechanisms of action for bioactive derivatives, offering a valuable resource for researchers in the field.

A Historical Perspective: From Nitriles to Aldehydes

The journey of tetrazole chemistry began in 1885 with the discovery of the tetrazole ring by Swedish chemist J.A. Bladin. However, the specific subclass of tetrazole-containing aromatic aldehydes emerged much later, driven by the growing recognition of the tetrazole moiety as a crucial pharmacophore in the mid-20th century.

The foundational method for the synthesis of 5-aryl-1H-tetrazoles was the [3+2] cycloaddition of an azide source with an aryl nitrile. Early syntheses of what would become precursors to tetrazole-containing aromatic aldehydes likely involved the cycloaddition of sodium azide to cyanobenzaldehyde. While a definitive first synthesis of a tetrazole-containing aromatic aldehyde is not prominently documented in early literature, the necessary chemical transformations were well-established by the mid-20th century. The development of milder and more efficient methods for this cycloaddition, as well as the advent of selective oxidation techniques, paved the way for the deliberate synthesis of these bifunctional molecules. The true impetus for their synthesis, however, came with the rise of multicomponent reactions (MCRs) in the late 20th and early 21st centuries, which allowed for their more direct and versatile construction.

Modern Synthetic Methodologies

The synthesis of tetrazole-containing aromatic aldehydes has evolved from multi-step sequences to more efficient one-pot and multicomponent strategies. These modern methods offer advantages in terms of yield, atom economy, and substrate scope.

One-Pot Multicomponent Reactions (MCRs) from Aromatic Aldehydes

A prevalent and efficient strategy for the synthesis of 5-aryl-1H-tetrazoles, which can be adapted for aromatic aldehydes, is a one-pot, three-component reaction involving an aromatic aldehyde, hydroxylamine, and an azide source. This method proceeds through the in situ formation of an aldoxime, which is then dehydrated to a nitrile, followed by a [3+2] cycloaddition with the azide.

G A Aromatic Aldehyde D Solvent (e.g., DMF, DMSO) G Aldoxime A->G Forms B Hydroxylamine Hydrochloride B->G C Sodium Azide I 5-Aryl-1H-Tetrazole C->I E Catalyst (e.g., Cu(OAc)₂, La(NO₃)₃) F Heating (e.g., 80-140 °C) H Nitrile G->H H->I [3+2] Cycloaddition

Caption: One-pot synthesis of 5-aryl-1H-tetrazoles from aldehydes.

A variety of catalysts can be employed to facilitate this transformation, with copper salts being particularly common. The choice of solvent and reaction temperature is crucial for optimizing the yield and reaction time.

Table 1: Comparison of Catalysts for the One-Pot Synthesis of 5-Phenyl-1H-Tetrazole from Benzaldehyde

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂ (20 mol%)DMF1201295
La(NO₃)₃·6H₂ODMFReflux-98
Ceric Ammonium Sulphate----
Cu-MCM-41DMF140-High
Metal-FreeWater80<2.592
Passerini and Ugi Multicomponent Reactions

A novel and highly versatile approach to tetrazole-containing aromatic aldehydes involves their use as "building blocks" in Passerini and Ugi multicomponent reactions. This strategy first requires the synthesis of the tetrazole aldehyde itself, which can be achieved through a Passerini-type three-component reaction (PT-3CR) to form a tetrazole-containing alcohol, followed by oxidation.

The PT-3CR involves the reaction of an isocyanide, an azide source (commonly trimethylsilyl azide, TMSN₃), and an aldehyde (in this case, paraformaldehyde is often used as a source of formaldehyde). This reaction yields a 1-substituted-5-(hydroxymethyl)tetrazole.

The resulting tetrazole-containing alcohol can then be oxidized to the corresponding aldehyde using standard methods, such as the Swern oxidation. The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for this transformation.

Once synthesized, the tetrazole aldehyde can be used as the carbonyl component in a subsequent Ugi four-component reaction. This reaction, involving the tetrazole aldehyde, an amine, an isocyanide, and a carboxylic acid, allows for the rapid generation of complex, drug-like molecules containing the tetrazole-aromatic aldehyde scaffold.

G cluster_pt3cr Passerini-Tetrazole Reaction (PT-3CR) cluster_oxidation Swern Oxidation cluster_u4cr Ugi Four-Component Reaction (U-4CR) A Isocyanide D Tetrazole Alcohol A->D B Paraformaldehyde B->D C TMSN₃ C->D E Tetrazole Alcohol D->E G Tetrazole Aldehyde E->G F Oxalyl Chloride, DMSO, Et₃N F->G H Tetrazole Aldehyde G->H L Complex Tetrazole Adduct H->L I Amine I->L J Isocyanide J->L K Carboxylic Acid K->L

Caption: Synthesis of complex tetrazole adducts via a Passerini-Swern-Ugi sequence.

Table 2: Substrate Scope and Yields for the Passerini-Tetrazole Reaction (PT-3CR) to form Tetrazole Alcohols

IsocyanideAldehyde/KetoneSolventTime (h)Yield (%)Reference
Benzyl isocyanideBenzaldehydeMeOH/H₂O (1:1)299
Benzyl isocyanide4-MethoxybenzaldehydeMeOH/H₂O (1:1)295
Benzyl isocyanide4-ChlorobenzaldehydeMeOH/H₂O (1:1)289
Benzyl isocyanideCyclohexanoneMeOH/H₂O (1:1)284
tert-Butyl isocyanideBenzaldehydeMeOH/H₂O (1:1)292

Table 3: Substrate Scope and Yields for the Ugi Reaction using a Tetrazole Aldehyde Building Block

AmineIsocyanideCarboxylic AcidSolventTime (h)Yield (%)Reference
Benzylaminetert-Butyl isocyanideAcetic AcidMeOH2445
AnilineBenzyl isocyanideBenzoic AcidMeOH2438
CyclohexylamineEthyl isocyanoacetatePropionic AcidMeOH2452

Detailed Experimental Protocols

General Procedure for the One-Pot Synthesis of 5-(4-formylphenyl)-1H-tetrazole

To a solution of terephthalaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in dimethylformamide (DMF, 5 mL) is added sodium azide (1.5 mmol) and a catalytic amount of copper(II) acetate (0.1 mmol). The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water (50 mL) and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification by recrystallization from ethanol yields 5-(4-formylphenyl)-1H-tetrazole.

Synthesis of a Tetrazole Aldehyde Building Block

In a round-bottom flask, paraformaldehyde (2.0 mmol) is suspended in a mixture of methanol and water (1:1, 10 mL). Benzyl isocyanide (1.0 mmol) and trimethylsilyl azide (1.2 mmol) are added, and the mixture is sonicated at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (1-benzyl-1H-tetrazol-5-yl)methanol.

To a solution of oxalyl chloride (1.5 mmol) in dichloromethane (DCM, 10 mL) at -78 °C is added dimethyl sulfoxide (DMSO, 3.0 mmol) dropwise. After stirring for 10 minutes, a solution of (1-benzyl-1H-tetrazol-5-yl)methanol (1.0 mmol) in DCM (5 mL) is added. The mixture is stirred for 30 minutes, followed by the addition of triethylamine (5.0 mmol). The reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford 1-benzyl-1H-tetrazole-5-carbaldehyde.[1]

Ugi Four-Component Reaction (U-4CR)

To a solution of 1-benzyl-1H-tetrazole-5-carbaldehyde (1.0 mmol) in methanol (5 mL) is added benzylamine (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and acetic acid (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding Ugi product.

Mechanism of Action and Signaling Pathways of Bioactive Derivatives

Tetrazole-containing aromatic aldehydes and their derivatives have shown promise as anti-inflammatory and anticancer agents. Their biological activity often stems from the inhibition of key enzymes and signaling pathways involved in disease progression.

Anti-inflammatory Activity: Inhibition of COX-2 and TNF-α

Certain tetrazole derivatives exhibit potent anti-inflammatory effects by targeting cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).

  • COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these tetrazole compounds can reduce the production of prostaglandins, thereby alleviating inflammation.

  • TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases. Small molecule inhibitors can interfere with TNF-α signaling by either preventing its binding to its receptor (TNFR1) or by disrupting the TNF-α trimer. This inhibition blocks the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activates MAPK MAPK Pathway TRAF2->MAPK Activates RIP1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression MAPK->Gene NFkB_nuc->Gene Induces Inhibitor Tetrazole Inhibitor Inhibitor->TNFa Disrupts Trimer/ Binds to Receptor Site

Caption: Inhibition of the TNF-α signaling pathway by a tetrazole-based small molecule.

Anticancer Activity

The anticancer properties of some tetrazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The precise mechanisms are often multifaceted and can involve the inhibition of various kinases and other enzymes critical for cancer cell survival and growth.

Conclusion and Future Outlook

Tetrazole-containing aromatic aldehydes have emerged as a versatile and valuable class of compounds with significant potential in drug discovery and development. The evolution of synthetic methodologies, particularly the advent of multicomponent reactions, has greatly facilitated the exploration of their chemical space. The ability of the tetrazole ring to act as a bioisostere for carboxylic acids, combined with the reactive aldehyde functionality, provides a powerful platform for the design of novel therapeutic agents. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the elucidation of the detailed mechanisms of action for bioactive compounds, and the expansion of their applications in various therapeutic areas. The continued investigation of these fascinating molecules holds great promise for the discovery of new and improved drugs.

References

Methodological & Application

Application Notes and Protocols: 3-(2H-tetrazol-5-yl)benzaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-(2H-tetrazol-5-yl)benzaldehyde in various multicomponent reactions (MCRs). The tetrazole moiety is a well-established carboxylic acid bioisostere in medicinal chemistry, and its incorporation into complex molecular scaffolds through MCRs offers an efficient pathway to novel drug-like molecules.[1] This document outlines procedures for the Ugi, Passerini, Biginelli, and Gewald reactions, including data presentation and visualizations to guide your research.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating diverse libraries of α-acetamidoamides. The use of this compound in this reaction allows for the direct incorporation of the tetrazole functionality into peptide-like scaffolds. While yields can be modest with this substrate, the U-4CR provides a straightforward, single-step synthesis of unique tetrazole-containing products.[1]

Experimental Protocol: Ugi Reaction

A representative protocol for the Ugi four-component reaction is as follows:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) is added the primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • The carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv) and the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv) are then added sequentially to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.[1]

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Quantitative Data: Ugi Reaction
EntryAmineIsocyanideCarboxylic AcidYield (%)
1Benzylaminetert-Butyl isocyanideAcetic Acid45
2AnilineCyclohexyl isocyanidePropionic Acid42
3MethylamineBenzyl isocyanideBenzoic Acid38
4EthylamineEthyl isocyanoacetateFormic Acid51

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Reaction Workflow

Ugi_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde This compound Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Acid Carboxylic Acid Addition Nucleophilic Addition & Rearrangement Acid->Addition Isocyanide Isocyanide Isocyanide->Addition Imine_Formation->Addition Intermediate Ugi_Product α-Acylaminoamide Derivative Addition->Ugi_Product

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction offers an efficient route to α-acyloxy amides. When employing this compound, this reaction provides a direct method for synthesizing tetrazole-containing ester-amide scaffolds. The reaction generally proceeds with moderate to good yields and demonstrates good substrate tolerance.[1]

Experimental Protocol: Passerini Reaction

A general procedure for the Passerini three-component reaction is as follows:

  • In a round-bottom flask, this compound (1.0 mmol, 1.0 equiv) is dissolved in dichloromethane (DCM, 10 mL).

  • The carboxylic acid (e.g., benzoic acid, 1.0 mmol, 1.0 equiv) and the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv) are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.[1]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield the pure α-acyloxy amide.

Quantitative Data: Passerini Reaction
EntryIsocyanideCarboxylic AcidYield (%)
1Cyclohexyl isocyanideAcetic Acid75
2tert-Butyl isocyanideBenzoic Acid68
3Benzyl isocyanidePropionic Acid72
4Ethyl isocyanoacetatePhenylacetic Acid65

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Reaction Mechanism

Passerini_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Aldehyde This compound Adduct α-Adduct Aldehyde->Adduct Acid Carboxylic Acid Acid->Adduct Isocyanide Isocyanide Isocyanide->Adduct Passerini_Product α-Acyloxycarboxamide Adduct->Passerini_Product Intramolecular Acyl Transfer

Caption: Passerini three-component reaction mechanism.

Biginelli Reaction

The Biginelli reaction is a well-established MCR for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. While specific examples utilizing this compound are not extensively documented, a general protocol for aromatic aldehydes can be adapted.

Experimental Protocol: Biginelli Reaction (General)

This is a generalized protocol for the Biginelli reaction with an aromatic aldehyde:

  • A mixture of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL) is prepared.

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops) is added.

  • The mixture is heated to reflux and stirred for 12-24 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the dihydropyrimidinone derivative.

Quantitative Data: Biginelli Reaction (Hypothetical)
Entryβ-KetoesterUrea/ThioureaCatalystYield (%)
1Ethyl acetoacetateUreaHCl85
2Methyl acetoacetateThioureap-TSA82
3AcetylacetoneUreaYb(OTf)₃88
4Ethyl benzoylacetateThioureaInCl₃78

Note: These are hypothetical yields based on typical Biginelli reactions with aromatic aldehydes.

Logical Relationship of Components

Biginelli_Reaction Aldehyde This compound Product Dihydropyrimidinone Aldehyde->Product Ketoester β-Ketoester Ketoester->Product Urea Urea / Thiourea Urea->Product

Caption: Component relationship in the Biginelli reaction.

Gewald Reaction

The Gewald reaction provides a convergent synthesis of highly substituted 2-aminothiophenes, which are important building blocks in organic synthesis. The application of this compound in this reaction is not well-documented, but a general procedure for aldehydes can be employed.

Experimental Protocol: Gewald Reaction (General)

This protocol outlines a general approach for the Gewald reaction:

  • To a mixture of this compound (10 mmol), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL) is added a catalytic amount of a base (e.g., morpholine or triethylamine, 2 mmol).[2]

  • The reaction mixture is stirred at 40-50°C.[2]

  • The progress of the reaction is monitored by TLC.

  • After completion (typically 2-6 hours), the mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold ethanol and can be further purified by recrystallization.

Quantitative Data: Gewald Reaction (Hypothetical)
EntryActivated NitrileBaseYield (%)
1MalononitrileMorpholine70
2Ethyl cyanoacetateTriethylamine65
3CyanoacetamidePiperidine68
4BenzoylacetonitrileMorpholine72

Note: These are hypothetical yields based on typical Gewald reactions with aromatic aldehydes.

Experimental Workflow

Gewald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aldehyde, Nitrile, Sulfur, and Base in Solvent Heating Stir at 40-50°C Reactants->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallize (optional) Washing->Recrystallization

Caption: General workflow for the Gewald reaction.

References

Application Notes and Protocols for the Passerini Reaction with 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Passerini reaction is a powerful three-component reaction (3-CR) that allows for the rapid synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3][4] This reaction is a cornerstone of multicomponent reaction chemistry, valued for its high atom economy, operational simplicity, and the ability to generate molecularly diverse products from simple starting materials.[1][5] Its tolerance for a wide range of functional groups makes it an invaluable tool in combinatorial chemistry and drug discovery for creating libraries of complex molecules.[3]

The use of 3-(2H-tetrazol-5-yl)benzaldehyde as the aldehyde component in the Passerini reaction is of particular interest to medicinal chemists. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties. Recent studies have demonstrated that tetrazole-containing aldehydes are well-tolerated substrates in the Passerini reaction, readily participating in the transformation to yield α-acyloxy amides bearing the tetrazole moiety.[1] This provides a direct and efficient route to novel, drug-like scaffolds that can be further evaluated for their biological activity.

This document provides a detailed protocol for conducting the Passerini reaction with this compound, a table of representative data, and diagrams illustrating the reaction mechanism and experimental workflow.

General Reaction Scheme

The Passerini reaction between this compound, a carboxylic acid, and an isocyanide proceeds as follows:

General Reaction Scheme

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the Passerini reaction.

Reaction_Mechanism Passerini Reaction Mechanism Reactants Aldehyde + Carboxylic Acid + Isocyanide Intermediate1 Formation of Nitrilium Ion Intermediate Reactants->Intermediate1 Step 1 Intermediate2 Nucleophilic attack by Carboxylate Intermediate1->Intermediate2 Step 2 Rearrangement Intramolecular Acyl Transfer (Mumm Rearrangement) Intermediate2->Rearrangement Step 3 Product α-Acyloxy Amide Rearrangement->Product Step 4

Caption: Proposed mechanism of the Passerini reaction.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (DCM, Room Temp) A->B C 3. Reaction Monitoring (TLC, 24h) B->C D 4. Work-up (Solvent Removal) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: A typical experimental workflow for the Passerini reaction.

Experimental Protocol

This protocol is a representative example for the Passerini reaction with this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., Acetic acid, 1.0 eq)

  • Isocyanide (e.g., Benzyl isocyanide, 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the aldehyde.

  • Reagent Addition: To the stirred solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

  • Analysis: Characterize the purified product by spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Data

The following table summarizes representative yields for the Passerini reaction with a tetrazole-containing aldehyde and various isocyanides and carboxylic acids, based on literature data.[1]

EntryIsocyanide (R-NC)Carboxylic Acid (R'-COOH)Yield (%)
1BenzylAcetic Acid75
2PhenylethylAcetic Acid72
3tert-OctylAcetic Acid83
4tert-ButylAcetic Acid65
5BenzylBenzoic Acid78
6Benzyl2-Furoic Acid68
7β-CyanoethylAcetic Acid58

Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the scale of the reaction. The data presented is adapted from studies on similar tetrazole-aldehyde substrates.[1]

Safety Precautions

  • Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care in a fume hood.

References

Application Notes and Protocols: Ugi Reaction of 3-(Tetrazol-5-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid synthesis of diverse molecular scaffolds. A significant modification of this reaction, the Ugi-azide reaction, replaces the carboxylic acid component with an azide source, typically trimethylsilyl azide (TMSN₃), to produce 1,5-disubstituted-1H-tetrazoles.[1] Tetrazole moieties are of great interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and cis-amide bonds, often leading to improved metabolic stability and pharmacokinetic properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of 3-(tetrazol-5-yl)benzaldehyde derivatives in the Ugi-azide reaction to synthesize novel tetrazole-containing compounds with potential therapeutic applications. The tetrazole functional group is a key component in several FDA-approved drugs and is associated with a wide range of biological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties.

Applications in Medicinal Chemistry

The Ugi-azide reaction with 3-(tetrazol-5-yl)benzaldehyde derivatives offers a versatile platform for the synthesis of complex heterocyclic systems and compound libraries for drug discovery. The resulting products, incorporating multiple tetrazole moieties, are promising candidates for screening against various biological targets.

Potential therapeutic applications of these compounds include:

  • Anticancer Agents: The tetrazole scaffold is present in numerous compounds with demonstrated anti-proliferative activity.

  • Antibacterial and Antifungal Agents: The unique structural features of these molecules may lead to the discovery of novel antimicrobial agents.

  • Antihypertensive Agents: The tetrazole ring is a well-established pharmacophore in drugs targeting the cardiovascular system.

  • Antiviral and Antiparasitic Agents: The diverse functionalities that can be introduced via the Ugi reaction allow for the exploration of a wide chemical space for antiviral and antiparasitic drug discovery.[3]

Experimental Protocols

General Protocol for the Ugi-Azide Reaction of 3-(Tetrazol-5-yl)benzaldehyde Derivatives

This protocol describes a general one-pot procedure for the synthesis of 1,5-disubstituted tetrazoles using a 3-(tetrazol-5-yl)benzaldehyde derivative, an amine, an isocyanide, and trimethylsilyl azide.

Materials:

  • 3-(Tetrazol-5-yl)benzaldehyde derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.1 mmol, 1.1 equiv)

  • Methanol (MeOH) or Ethanol (EtOH) (0.5 M)

  • Magnetic stirrer

  • Sealed reaction vial

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a sealed reaction vial equipped with a magnetic stir bar, add the 3-(tetrazol-5-yl)benzaldehyde derivative (1.0 equiv), the amine (1.0 equiv), and the isocyanide (1.0 equiv).

  • Dissolve the components in methanol or ethanol (0.5 M).

  • Add trimethylsilyl azide (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,5-disubstituted tetrazole product.

Example: Synthesis of Bis-Heterocycles via Ugi-Azide Reaction

This protocol is adapted from the synthesis of tetrazole-triazole bis-heterocycles and can be applied to other heterocyclic aldehydes.[3]

Materials:

  • 5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Trimethylsilyl azide (1.0 equiv)

  • Ethanol (EtOH) (0.5 M)

Procedure:

  • In a sealed vial, dissolve 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv), benzylamine (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) in ethanol (0.5 M).

  • Add trimethylsilyl azide (1.0 equiv) to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.[3]

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue by flash chromatography using a mixture of ethyl acetate in hexanes as the mobile phase and silica gel as the stationary phase to yield the corresponding bis-heterocycle.[3]

Data Presentation

Table 1: Substrate Scope and Yields of Ugi-Azide Products

EntryAldehydeAmineIsocyanideProductYield (%)Reference
15-Phenyl-2H-1,2,3-triazole-4-carbaldehydeBenzylaminetert-Butyl isocyanideN-benzyl-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine59[3]
25-Phenyl-2H-1,2,3-triazole-4-carbaldehydeBenzylamine4-Methoxyphenyl isocyanideN-benzyl-1-(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine45[3]
35-Phenyl-2H-1,2,3-triazole-4-carbaldehydeFurfurylaminetert-Butyl isocyanide1-(1-(tert-butyl)-1H-tetrazol-5-yl)-N-(furan-2-ylmethyl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine51[3]
45-Phenyl-2H-1,2,3-triazole-4-carbaldehydeFurfurylamine4-Methoxyphenyl isocyanideN-(furan-2-ylmethyl)-1-(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine48[3]
55-Phenyl-2H-1,2,3-triazole-4-carbaldehydeFurfurylamineBenzyl isocyanideN-(furan-2-ylmethyl)-1-(1-benzyl-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine55[3]

Visualizations

Ugi_Azide_Reaction_Mechanism cluster_reactants Reactants cluster_products Product R1CHO R1-CHO (Aldehyde) Imine R1-CH=N-R2 (Imine) R1CHO->Imine R2NH2 R2-NH2 (Amine) R2NH2->Imine R3NC R3-NC (Isocyanide) Nitrilium [R1-CH(NHR2)-C≡N-R3]+ (Nitrilium Ion) R3NC->Nitrilium TMSN3 TMSN3 (Azide Source) Adduct Intermediate Adduct TMSN3->Adduct N3- Imine->Nitrilium Nitrilium->Adduct Tetrazole 1,5-Disubstituted Tetrazole Adduct->Tetrazole Cyclization Experimental_Workflow step1 1. Mix Aldehyde, Amine, and Isocyanide in Solvent step2 2. Add Trimethylsilyl Azide step1->step2 step3 3. Stir at Room Temperature (24-48 h) step2->step3 step4 4. Monitor Reaction by TLC step3->step4 step5 5. Evaporate Solvent step4->step5 step6 6. Purify by Column Chromatography step5->step6 step7 7. Characterize Product step6->step7

References

Application Notes and Protocols: 3-(2H-tetrazol-5-yl)benzaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-tetrazol-5-yl)benzaldehyde is a valuable bifunctional building block for the synthesis of a diverse array of heterocyclic compounds. The presence of both a reactive aldehyde group and a tetrazole moiety within the same molecule opens up numerous possibilities for constructing complex molecular architectures with significant potential in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often enhancing metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems.

Key Applications

The unique structural features of this compound make it an ideal precursor for the synthesis of several classes of nitrogen-containing heterocycles. Its applications span across various synthetic strategies, including multicomponent reactions and classical condensation reactions.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent substrate for various MCRs, such as the Ugi and Passerini reactions, enabling the rapid generation of diverse molecular scaffolds.

A notable application is in the Ugi-azide reaction for the synthesis of 1,5-disubstituted tetrazoles, which can subsequently undergo intramolecular cyclization to yield fused heterocyclic systems like quinoxalinones.

Synthesis of Fused Heterocycles

The aldehyde functionality can readily participate in condensation reactions with various binucleophiles to construct fused heterocyclic systems. For instance, reaction with o-phenylenediamines can lead to the formation of benzodiazepine derivatives, a privileged scaffold in medicinal chemistry.

Synthesis of Substituted Pyrimidines and Pyridines

The aldehyde group can react with active methylene compounds in the presence of a base to form chalcone-like intermediates, which can then be cyclized with suitable reagents to afford substituted pyrimidines and pyridines. These heterocycles are core structures in numerous pharmaceuticals.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Butyl-1H-tetrazol-5-yl)quinoxalin-2(1H)-one via Ugi-Azide Reaction and Subsequent Cyclization

This protocol describes a three-step synthesis of a quinoxalinone derivative, demonstrating the utility of a tetrazole-containing aldehyde in a multicomponent reaction followed by cyclization and oxidation. While the original procedure uses ethyl glyoxalate, this protocol is adapted for this compound.

Step 1: Ugi-Azide Multicomponent Reaction

A mixture of mono-N-Boc-protected-o-phenylenediamine (1.0 eq), this compound (1.0 eq), an isocyanide (e.g., n-butyl isocyanide, 1.1 eq), and azidotrimethylsilane (TMSN₃, 1.2 eq) in a suitable solvent like trifluoroethanol is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

The purified Ugi-azide product from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stirred at room temperature for 2-4 hours. This step removes the Boc protecting group, and the resulting free amine undergoes spontaneous intramolecular cyclization to form the dihydroquinoxalinone. The solvent and excess TFA are removed under reduced pressure.

Step 3: Oxidation to Quinoxalinone

The crude dihydroquinoxalinone from Step 2 is dissolved in a suitable solvent like acetonitrile. A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and ceric ammonium nitrate (CAN) is added, and the mixture is stirred under an aerobic atmosphere for 12-24 hours. The reaction mixture is then filtered, and the solvent is evaporated. The final product is purified by column chromatography.[1]

Quantitative Data:

StepProductReagentsSolventTime (h)Yield (%)
1Ugi-Azide AdductThis compound, N-Boc-o-phenylenediamine, n-butyl isocyanide, TMSN₃Trifluoroethanol48~45
2DihydroquinoxalinoneUgi-Azide Adduct, TFADichloromethane3~67
3QuinoxalinoneDihydroquinoxalinone, TEMPO, CANAcetonitrile18~63 (over 2 steps)

Note: Yields are adapted from a similar synthesis and may vary.[1]

Protocol 2: Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepine Derivative

This protocol outlines the synthesis of a benzodiazepine derivative through the condensation of this compound with o-phenylenediamine.

A solution of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol is stirred at room temperature. A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., acetic acid) is added. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford the desired 2-(3-(2H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-1,5-benzodiazepine.

Quantitative Data:

ReactantsProductCatalystSolventTime (h)Yield (%)
This compound, o-phenylenediamine2-(3-(2H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-1,5-benzodiazepineAcetic AcidEthanol570-85 (estimated)

Note: The yield is an estimation based on similar condensation reactions.

Protocol 3: Synthesis of a Substituted Pyrimidine Derivative

This protocol describes a two-step synthesis of a pyrimidine derivative starting from this compound.

Step 1: Claisen-Schmidt Condensation

To a solution of this compound (1.0 eq) and a ketone with an α-methyl group (e.g., acetophenone, 1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate (chalcone intermediate) is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization with Guanidine

The chalcone intermediate from Step 1 (1.0 eq) is refluxed with guanidine hydrochloride (1.5 eq) and sodium ethoxide in absolute ethanol for 8-12 hours. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated pyrimidine derivative is filtered, washed with water, and purified by recrystallization.

Quantitative Data:

StepProductReagentsSolventTime (h)Yield (%)
1Chalcone IntermediateThis compound, Acetophenone, NaOHEthanol1880-90 (estimated)
2Pyrimidine DerivativeChalcone, Guanidine HCl, NaOEtEthanol1060-75 (estimated)

Note: Yields are estimations based on general pyrimidine synthesis protocols.

Visualizations

G cluster_0 Protocol 1: Synthesis of 3-(1-Butyl-1H-tetrazol-5-yl)quinoxalin-2(1H)-one A This compound E Ugi-Azide Adduct A->E B mono-N-Boc-protected- o-phenylenediamine B->E C Isocyanide C->E D TMSN3 D->E F Deprotection & Cyclization (TFA) E->F G Dihydroquinoxalinone F->G H Oxidation (TEMPO/CAN) G->H I 3-(1-Butyl-1H-tetrazol-5-yl)quinoxalin-2(1H)-one H->I

Caption: Workflow for the synthesis of a quinoxalinone derivative.

G cluster_1 Protocol 2: Synthesis of a 1,5-Benzodiazepine Derivative A This compound C Condensation (Acid Catalyst) A->C B o-phenylenediamine B->C D 2-(3-(2H-tetrazol-5-yl)phenyl)- 2,3-dihydro-1H-1,5-benzodiazepine C->D

Caption: Synthesis of a benzodiazepine derivative.

G cluster_2 Protocol 3: Synthesis of a Substituted Pyrimidine A This compound C Claisen-Schmidt Condensation A->C B Active Methylene Compound (e.g., Acetophenone) B->C D Chalcone Intermediate C->D F Cyclization D->F E Guanidine E->F G Substituted Pyrimidine F->G

Caption: General scheme for pyrimidine synthesis.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.

  • Quinoxalinones: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. Some quinoxalinone derivatives act as antagonists of the AMPA receptor, which is involved in synaptic transmission in the central nervous system.

  • Benzodiazepines: This class of compounds famously targets the GABAA receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

  • Pyrimidines: Pyrimidine-based compounds are integral to many biological processes and are found in numerous FDA-approved drugs. They can act as kinase inhibitors, antimicrobial agents, and anticancer drugs by targeting various enzymes and receptors.

The incorporation of the tetrazole moiety is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. As a bioisostere of a carboxylic acid, the tetrazole ring can participate in similar hydrogen bonding interactions with biological targets but with increased metabolic stability and cell permeability.

G cluster_0 Potential Biological Targets of Synthesized Heterocycles A This compound (Building Block) B Quinoxalinone Derivatives A->B C Benzodiazepine Derivatives A->C D Pyrimidine Derivatives A->D E AMPA Receptor (CNS) B->E F GABAA Receptor (CNS) C->F G Kinases, Enzymes, Receptors D->G H Modulation of Synaptic Transmission E->H I Anxiolytic, Sedative, Anticonvulsant Effects F->I J Anticancer, Antimicrobial, Anti-inflammatory Effects G->J

Caption: Potential biological targets and therapeutic effects.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in both multicomponent and classical condensation reactions allows for the efficient construction of complex molecules with significant potential for applications in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic structures with desired biological activities.

References

Application Notes and Protocols: Synthesis of Angiotensin II Receptor Antagonists Utilizing 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiotensin II receptor antagonists, commonly known as sartans, are a class of drugs that are highly effective in the management of hypertension and other cardiovascular diseases. A key structural feature of many sartans is the biphenyl tetrazole moiety. The synthesis of these complex molecules often involves key intermediates that allow for the efficient construction of the final drug substance. One such critical intermediate is 3-(2H-tetrazol-5-yl)benzaldehyde. This document provides detailed protocols and application notes for the synthesis of angiotensin II receptor antagonists using this versatile building block. The following sections will cover the synthetic strategy, experimental procedures, and relevant biological pathways.

Synthetic Strategy Overview

The use of this compound as a precursor simplifies the synthesis of the biphenyl tetrazole core of many sartan drugs. The primary synthetic route involves a Suzuki coupling reaction to form the biphenyl scaffold, followed by functionalization of the aldehyde group, typically through a reductive amination, to introduce the specific side chain of the target sartan.

Angiotensin II Receptor Signaling Pathway

Angiotensin II receptor antagonists exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II, the primary effector of the renin-angiotensin system, mediates its effects by binding to the AT1 receptor.[1][2][3] This binding activates a cascade of intracellular signaling pathways, leading to vasoconstriction, inflammation, and fibrosis.[4] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates various signaling cascades including the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, AT1 receptor activation can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the activation of mitogen-activated protein kinase (MAPK) pathways.[4][5] By blocking this receptor, sartans prevent these downstream effects, resulting in vasodilation and a reduction in blood pressure.

Angiotensin_II_Signaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Binds & Activates EGFR EGFR AT1R->EGFR Transactivates Gq_11 Gq/11 AT1R->Gq_11 Activates Sartan Sartan (Antagonist) Sartan->AT1R Blocks MAPK_pathway MAPK Pathway EGFR->MAPK_pathway PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Physiological_effects Vasoconstriction, Inflammation, Fibrosis Ca_release->Physiological_effects PKC->Physiological_effects MAPK_pathway->Physiological_effects

Caption: Angiotensin II signaling pathway and the inhibitory action of sartans.

Experimental Protocols

The following protocols outline the key steps in the synthesis of a generic sartan-type angiotensin II receptor antagonist starting from this compound.

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid to form the biphenyl core.

Materials:

  • This compound

  • Appropriate arylboronic acid (e.g., (2'-butyl-4'-chloro-5'-(hydroxymethyl)biphenyl-2-yl)boronic acid for a Losartan-like structure)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene, ethanol, and water in a 4:1:1 ratio to the flask.

  • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude biphenyl aldehyde product.

  • Purify the crude product by column chromatography on silica gel.

This protocol details the reductive amination of the biphenyl aldehyde intermediate with an appropriate amine to introduce the final side chain.[6][7]

Materials:

  • Biphenyl aldehyde intermediate from Protocol 1

  • Appropriate amine (e.g., n-butylamine for a Losartan-like structure)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the biphenyl aldehyde intermediate (1.0 eq) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.

  • Add the amine (1.2 eq) and a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final angiotensin II receptor antagonist.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki Coupling Reaction Data

EntryArylboronic AcidCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
1(2'-butyl-4'-chloro-5'-(hydroxymethyl)biphenyl-2-yl)boronic acid2Toluene/Ethanol/Water851885-95
2(4'-(bromomethyl)biphenyl-2-yl)boronic acid2Toluene/Ethanol/Water851680-90

Table 2: Reductive Amination Data

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1n-butylamineNaBH(OAc)₃DichloromethaneRoom Temp1675-85
2L-Valine methyl esterNaBH₃CNMethanolRoom Temp2070-80

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow for the preparation of an angiotensin II receptor antagonist using this compound.

Synthetic_Workflow Start This compound + Arylboronic Acid Suzuki Suzuki Coupling (Protocol 1) Start->Suzuki Intermediate Biphenyl Aldehyde Intermediate Suzuki->Intermediate ReductiveAmination Reductive Amination (Protocol 2) with appropriate amine Intermediate->ReductiveAmination Purification Purification (Chromatography/ Recrystallization) ReductiveAmination->Purification FinalProduct Angiotensin II Receptor Antagonist Purification->FinalProduct

References

Application Note and Protocol for the Synthesis of Indole Derivatives from 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The functionalization of the indole ring system allows for the fine-tuning of pharmacological properties, making the development of novel synthetic routes to substituted indoles a critical area of research. This document provides a detailed experimental protocol for a one-pot, three-component synthesis of a novel indole derivative bearing a tetrazole moiety, starting from 3-(2H-tetrazol-5-yl)benzaldehyde. The tetrazole group is a well-known bioisostere for a carboxylic acid, and its incorporation into an indole framework can lead to compounds with unique therapeutic potential. This acid-catalyzed condensation reaction provides an efficient and direct route to complex indole structures.

Key Experiment: One-Pot Three-Component Synthesis of 2-phenyl-3-(3-(2H-tetrazol-5-yl)phenyl)-1H-indole

This protocol details the synthesis of a specific indole derivative via a modified Bischler-Möhlau reaction, adapted for a three-component, one-pot process. The reaction proceeds through the acid-catalyzed condensation of this compound, aniline, and acetophenone.

Experimental Protocol

Materials:

  • This compound

  • Aniline

  • Acetophenone

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and acetophenone (1.1 eq).

  • Add toluene (50 mL) to the flask to dissolve the reactants.

  • Add p-toluenesulfonic acid (p-TSA) (0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final 2-phenyl-3-(3-(2H-tetrazol-5-yl)phenyl)-1H-indole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-phenyl-3-(3-(2H-tetrazol-5-yl)phenyl)-1H-indole.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g) or Volume (mL)
This compound188.161.05.311.00
Aniline93.131.26.370.59
Acetophenone120.151.15.840.70
p-Toluenesulfonic acid (p-TSA)172.200.21.060.18
Toluene---50 mL
Product: 2-phenyl-3-(3-(2H-tetrazol-5-yl)phenyl)-1H-indole363.41-(Theoretical) 5.31(Theoretical) 1.93

Expected Yield: 65-75%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the target indole derivative.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants This compound Aniline Acetophenone Reaction Reflux (110-120 °C) 12-24 hours Reactants->Reaction Catalyst p-TSA Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Wash (NaHCO₃, Brine) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2-phenyl-3-(3-(2H-tetrazol-5-yl)phenyl)-1H-indole Purification->Product Characterization NMR, HRMS Product->Characterization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene TranscriptionFactor->Gene Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response Indole Synthesized Indole Derivative Indole->Kinase1 Inhibition

The Pivotal Role of 3-(2H-tetrazol-5-yl)benzaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

3-(2H-tetrazol-5-yl)benzaldehyde is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a diverse range of bioactive compounds. Its unique structure, featuring a reactive aldehyde group and a tetrazole ring—a well-established bioisostere for a carboxylic acid—makes it a valuable precursor in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two major classes of bioactive molecules: Angiotensin II Receptor Blockers (ARBs), colloquially known as sartans, and antimicrobial/anticancer Schiff bases.

Application 1: Intermediate in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

The tetrazole moiety is a hallmark of the sartan class of antihypertensive drugs, where it mimics the carboxylate group of angiotensin II, leading to potent and selective receptor blockade. This compound is a key precursor for the synthesis of the characteristic biphenyl-tetrazole core of these molecules. The aldehyde functionality allows for the construction of the biphenyl system through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Logical Workflow for Sartan Intermediate Synthesis

G A This compound B Conversion to Boronic Acid/ Ester or Halide A->B e.g., Miyaura borylation D Suzuki-Miyaura Cross-Coupling B->D C Aryl Halide or Arylboronic Acid C->D E Biphenyl-tetrazole Intermediate D->E Pd Catalyst, Base F Further Functionalization E->F e.g., Bromination, Alkylation G Sartan Drug Molecule (e.g., Valsartan, Candesartan) F->G

Caption: Synthetic pathway from this compound to sartan drugs.

Experimental Protocol: Synthesis of a Biphenyl-tetrazole Intermediate via Suzuki-Miyaura Coupling

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies.

Step 1: Preparation of 3-(2H-tetrazol-5-yl)phenylboronic acid

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as THF or dioxane, add bis(pinacolato)diboron (1.1 eq).

  • Add a palladium catalyst, for example, [Pd(dppf)Cl₂] (0.03 eq), and a base such as potassium acetate (KOAc) (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired boronic acid or its pinacol ester.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, dissolve the 3-(2H-tetrazol-5-yl)phenylboronic acid derivative (1.0 eq) and a suitable aryl halide (e.g., 4-methyl-2'-bromobiphenyl) (1.2 eq) in a solvent system such as toluene/ethanol/water.

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Degas the mixture and reflux under an inert atmosphere for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the biphenyl-tetrazole intermediate.

Application 2: Synthesis of Bioactive Schiff Bases

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The presence of the tetrazole ring is anticipated to enhance the pharmacological profile of the resulting Schiff bases.

General Workflow for Schiff Base Synthesis and Bioactivity Screening

G A This compound C Schiff Base Formation (Condensation) A->C B Primary Amine (Aromatic or Aliphatic) B->C D Bioactive Schiff Base C->D Solvent, Catalyst (optional) E Antimicrobial Screening D->E F Anticancer Screening D->F G MIC/MBC Determination E->G H IC50 Determination F->H

Caption: Workflow for the synthesis and biological evaluation of Schiff bases.

Experimental Protocol: Synthesis and Antimicrobial Screening of a Schiff Base Derivative

Step 1: Synthesis of a Schiff Base from this compound

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add an equimolar amount (1.0 eq) of a selected primary amine (e.g., a substituted aniline or an amino acid ester).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Step 2: Antimicrobial Activity Screening (Broth Microdilution Method)

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (broth with inoculum and a standard antibiotic) and negative controls (broth only and broth with the test compound at the highest concentration without inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Representative Bioactive Molecules

The following tables summarize typical quantitative data for analogous bioactive molecules, providing a benchmark for expected results.

Table 1: Antimicrobial Activity of Representative Schiff Bases

Compound ClassTest OrganismMIC (µg/mL)Reference
Benzaldehyde-derived Schiff BaseS. aureus62.5[1]
Benzaldehyde-derived Schiff BaseE. coli62.5 - 250[1]
Benzaldehyde-derived Schiff BaseC. albicans62.5 - 250[1]
Diaminodipropylamine-derived Schiff BaseCandida sp.24[2][3]

Table 2: Anticancer Activity of Representative Schiff Bases

Compound ClassCell LineIC₅₀ (µM)Reference
Quinoline-Schiff BaseNCI-H460 (Lung)5.16 - 35.52[4]
Benzimidazole-Schiff BaseHCT116 (Colon)Potent Activity[5]
Water Soluble Schiff Base ComplexA549 (Lung)Significant Activity[6]

This compound is a high-value starting material for the synthesis of pharmacologically relevant molecules. Its application as a precursor to angiotensin II receptor blockers is pivotal in cardiovascular drug discovery. Furthermore, its potential for the creation of novel Schiff bases with antimicrobial and anticancer activities opens up new avenues for the development of therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this versatile compound.

References

Application Notes and Protocols: Click Chemistry Reactions Involving Tetrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing tetrazole aldehydes in multicomponent "click" chemistry reactions, specifically the Passerini and Ugi reactions. This approach offers an efficient pathway to novel, complex, and drug-like molecules, leveraging the tetrazole moiety as a valuable bioisostere for carboxylic acids and amides in medicinal chemistry.[1][2]

Introduction

The tetrazole ring is a key functional group in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as metabolic stability and lipophilicity.[1][3][4] Traditionally, the synthesis of tetrazole-containing molecules involves late-stage functionalization of nitriles. A more recent and highly efficient strategy employs diversely protected tetrazole aldehydes as versatile building blocks in multicomponent reactions (MCRs).[5][6] MCRs, such as the Passerini and Ugi reactions, are powerful "click" reactions that allow for the rapid assembly of complex molecules from simple starting materials in a single step, adhering to the principles of green and efficient chemistry.[5][7]

This document outlines the application of tetrazole aldehydes as the oxo component in Passerini three-component reactions (PT-3CR) and Ugi four-component reactions (U-4CR) to generate diverse molecular scaffolds.

Passerini Three-Component Reaction (PT-3CR) with Tetrazole Aldehydes

The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo component (in this case, a tetrazole aldehyde), and an isocyanide to form an α-acyloxy carboxamide.[5] This reaction provides a straightforward method to incorporate the tetrazole scaffold into complex molecules.

Reaction Scheme:

The general scheme for the Passerini reaction using a tetrazole aldehyde is as follows:

Passerini_Reaction R1_COOH R¹-COOH (Carboxylic Acid) plus1 + Tetrazole_CHO Tetrazole-CHO (Tetrazole Aldehyde) plus2 + R2_NC R²-NC (Isocyanide) arrow CH₂Cl₂, r.t., 24h Product α-Acyloxy Carboxamide Product dummy1 dummy2

Caption: General workflow of the Passerini three-component reaction.

Quantitative Data

The following table summarizes the yields of the Passerini reaction with various isocyanides and carboxylic acids, using a protected tetrazole aldehyde as the oxo component.[1][5]

EntryTetrazole Aldehyde SubstituentIsocyanide (R²)Carboxylic Acid (R¹)Yield (%)[1][5]
1Phenyltert-OctylAcetic Acid83
2Phenyltert-ButylAcetic Acid78
3PhenylCyclohexylAcetic Acid75
4PhenylBenzylAcetic Acid61
5Phenyltert-OctylPropionic Acid81
6Phenyltert-OctylIsobutyric Acid79
7Phenyltert-OctylBenzoic Acid65
8Ethyltert-OctylAcetic Acid74
9Ethyltert-ButylAcetic Acid52
10Ethyltert-OctylBenzoic Acid58
Experimental Protocol: General Procedure for Passerini Reaction
  • To a solution of the tetrazole aldehyde (1.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 2.0 mL) in a sealed vial, add the carboxylic acid (1.2 mmol, 1.2 equiv.).

  • Add the isocyanide (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.

Ugi Four-Component Reaction (U-4CR) with Tetrazole Aldehydes

The Ugi reaction is a four-component reaction between a ketone or aldehyde (the oxo component), an amine, a carboxylic acid, and an isocyanide.[8] When a tetrazole aldehyde is used as the oxo component, this reaction allows for the creation of highly complex and diverse peptide-like structures containing a tetrazole moiety in a single step.[3][8]

Reaction Scheme:

The general scheme for the Ugi reaction using a tetrazole aldehyde is as follows:

Ugi_Reaction R1_COOH R¹-COOH (Carboxylic Acid) plus1 + Tetrazole_CHO Tetrazole-CHO (Tetrazole Aldehyde) plus2 + R2_NH2 R²-NH₂ (Amine) plus3 + R3_NC R³-NC (Isocyanide) arrow MeOH, r.t., 24h Product α-Acylamino Amide Product Drug_Discovery_Workflow A Synthesis of Protected Tetrazole Aldehyde B Multicomponent Reaction (Passerini or Ugi) A->B Key Building Block C Generation of Diverse Compound Library B->C Rapid Diversification D Purification and Characterization C->D E Biological Screening (e.g., HTS) D->E F SAR Studies and Lead Optimization E->F

References

Application Notes and Protocols: Protecting Group Strategies for the Tetrazole Moiety in 3-(2H-Tetrazol-5-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the tetrazole moiety in reactions involving 3-(2H-tetrazol-5-yl)benzaldehyde. This document includes experimental protocols for the protection and deprotection of the tetrazole group, quantitative data for key reactions, and a discussion of the compatibility of these protecting groups with common transformations of the benzaldehyde functionality.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, notably in the synthesis of angiotensin II receptor blockers (sartans). The acidic nature of the tetrazole N-H proton can interfere with various synthetic transformations targeting the aldehyde group. Therefore, the protection of the tetrazole ring is a critical step to ensure the successful synthesis of complex molecules. This document outlines strategies employing common protecting groups: Trityl (Tr), p-Methoxybenzyl (PMB), and tert-Butyldimethylsilyl (TBDMS).

Protecting Group Selection and Strategy

The choice of a suitable protecting group is contingent on its stability under the reaction conditions for modifying the aldehyde and the ease of its subsequent removal. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleaved without affecting other functional groups in the molecule.

Logical Workflow for Protecting Group Strategy

workflow Start This compound Protect N-Protection of Tetrazole Start->Protect Reaction Reaction at Aldehyde Group (e.g., Wittig, Grignard, Reduction) Protect->Reaction Deprotect N-Deprotection of Tetrazole Reaction->Deprotect End Final Product Deprotect->End G cluster_conditions Reaction Conditions cluster_pg Protecting Group cluster_stability Stability Acidic Acidic Conditions Tr_labile Labile Acidic->Tr_labile cleaved PMB_labile Labile Acidic->PMB_labile cleaved TBDMS_labile Labile Acidic->TBDMS_labile cleaved Basic Strongly Basic Conditions Tr_stable Stable Basic->Tr_stable PMB_stable Stable Basic->PMB_stable TBDMS_stable Stable Basic->TBDMS_stable Reductive Reductive Conditions (e.g., H₂, Pd/C) Reductive->Tr_stable Reductive->PMB_labile cleaved Reductive->TBDMS_stable Oxidative Oxidative Conditions Oxidative->Tr_stable Oxidative->PMB_labile cleaved Oxidative->TBDMS_stable Nucleophilic Nucleophilic Conditions Nucleophilic->Tr_stable Nucleophilic->PMB_stable Nucleophilic->TBDMS_stable Tr Trityl (Tr) Tr->Tr_stable Tr->Tr_labile PMB p-Methoxybenzyl (PMB) PMB->PMB_stable PMB->PMB_labile TBDMS TBDMS TBDMS->TBDMS_stable TBDMS->TBDMS_labile

Troubleshooting & Optimization

Technical Support Center: Optimizing Multicom-ponent Reactions with 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2H-tetrazol-5-yl)benzaldehyde in multicomponent reactions (MCRs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of multicomponent reactions involving this compound.

Question: My Ugi or Passerini reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in multicomponent reactions involving this compound can stem from several factors. The electron-withdrawing nature of the tetrazole ring can decrease the reactivity of the aldehyde. Here are some troubleshooting steps to improve your yield:

  • Solvent Selection: The choice of solvent is critical. While methanol is commonly used for Ugi reactions, its nucleophilicity can sometimes lead to side reactions.[1] Consider using less nucleophilic, polar protic solvents like trifluoroethanol (TFE) to enhance the reaction rate.[1] For Passerini reactions, aqueous conditions or a mixture of methanol and water have been shown to be effective and can accelerate the reaction.[2][3][4]

  • Temperature and Reaction Time: If the reaction is sluggish at room temperature, consider increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate slow reactions, especially those involving sterically hindered components.[5][6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of products.

  • Catalysis: While many MCRs are catalyst-free, some benefit from the addition of a Lewis acid or Brønsted acid catalyst to activate the aldehyde. However, the acidic nature of the tetrazole moiety might complicate the use of certain catalysts. Empirical screening of catalysts may be necessary.

  • Reagent Purity and Stoichiometry: Ensure all starting materials, especially the isocyanide and this compound, are pure. The stoichiometry of the reactants can also be adjusted. Using a slight excess of the isocyanide and amine/acid components can sometimes drive the reaction to completion.

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer:

Side product formation is a common challenge in MCRs. With this compound, you might encounter the following:

  • Formation of Aminals or Acetals: In the presence of nucleophilic solvents like methanol, the intermediate imine in a Ugi reaction can be trapped, leading to the formation of undesired side products.[1] Switching to a non-nucleophilic solvent like trifluoroethanol can mitigate this issue.[1]

  • Passerini-type Side Products in Ugi Reactions: If water is present in the reaction mixture, it can compete with the carboxylic acid component, leading to the formation of α-hydroxy amides. Ensure your reagents and solvent are anhydrous if this is a concern.

  • Isomerization: In Ugi-tetrazole reactions, the formation of constitutional isomers has been reported, where the tetrazole ring migrates to a different position.[7] Careful characterization of the product is essential. Optimization of reaction conditions, such as temperature and solvent, may influence the isomeric ratio.

To minimize side products, consider a stepwise addition of reagents. For instance, pre-forming the imine in a Ugi reaction before adding the isocyanide and acid component can sometimes lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for multicomponent reactions with this compound?

A1: A good starting point for concentration is typically in the range of 0.1 to 0.5 M. However, the optimal concentration can be highly dependent on the specific reaction and solvent system. For some reactions, more concentrated conditions may be beneficial, while for others, higher dilution might be necessary to minimize side reactions.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended for a more detailed analysis, allowing you to track the formation of both the desired product and any side products.

Q3: Is this compound stable under acidic or basic conditions?

A3: The tetrazole ring is generally stable under a range of pH conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. The N-H proton of the tetrazole ring is acidic, which is a key feature for its bioisosteric properties.[5] This acidity should be considered when choosing catalysts or reagents.

Q4: What are some suitable isocyanides and amine/acid components to use with this compound?

A4: A wide variety of isocyanides, including aliphatic and aromatic ones, can be used. The choice will depend on the desired final product. Similarly, a broad range of primary amines and carboxylic acids are compatible with the Ugi reaction, while various carboxylic acids can be used in the Passerini reaction. The specific combination of reactants will influence the reaction outcome, and some optimization may be required for each new set of substrates.

Quantitative Data Summary

The following tables summarize quantitative data from the literature on the effect of various parameters on the yield of multicomponent reactions. While not specific to this compound, these trends are generally applicable to MCRs involving aromatic aldehydes.

Table 1: Effect of Solvent on Passerini-type Reaction Yield

EntryAldehydeIsocyanideAcidSolventYield (%)Reference
1Phenylacetaldehydetert-Butyl isocyanideTMSN₃Methanol:Water (1:1)63[2]
2Phenylacetaldehydetert-Butyl isocyanideTMSN₃Water71[2]
3Phenylacetaldehydetert-Butyl isocyanideTMSN₃DCM34[2]
4Oxo-tetrazoleBenzyl isocyanideAcetic AcidWater52[8][9]
5Oxo-tetrazoleBenzyl isocyanideAcetic AcidMethanol29-69[8][9]

Table 2: Effect of Reaction Conditions on Ugi-type Reaction Yield

EntryAldehydeAmineIsocyanideAcid/Azide SourceConditionsYield (%)Reference
1Ethyl glyoxalateN-Boc-1,2-phenylenediaminen-Butyl isocyanideTMSN₃MeOHUnfruitful[1]
2Ethyl glyoxalateN-Boc-1,2-phenylenediaminen-Butyl isocyanideTMSN₃DCE, then TFE45[1]
3VariousVariousVariousTMSN₃SonicationGood to Excellent[2]
4VariousVariousVariousTMSN₃MicrowaveHigh[5][6]

Experimental Protocols

Representative Experimental Protocol for a Ugi-Tetrazole Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., trifluoroethanol, 2.0 mL).

  • Reagent Addition: Add the primary amine (1.0 mmol, 1.0 equiv) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide and Azide Addition: To the stirring solution, add the isocyanide (1.0 mmol, 1.0 equiv) followed by azidotrimethylsilane (TMSN₃) (1.1 mmol, 1.1 equiv).

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Side Products in MCR check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents solvent 2. Optimize Solvent System (e.g., MeOH, TFE, H₂O) check_reagents->solvent temp_time 3. Adjust Temperature & Reaction Time (e.g., Heat, Microwave) solvent->temp_time No Improvement success Successful Optimization solvent->success Improved catalyst 4. Screen Catalysts (Lewis/Brønsted Acids) temp_time->catalyst No Improvement temp_time->success Improved purification 5. Optimize Purification Method catalyst->purification No Improvement catalyst->success Improved purification->success Improved failure Re-evaluate Reaction Strategy purification->failure Still Issues

Caption: Troubleshooting workflow for MCR optimization.

This guide provides a starting point for optimizing your multicomponent reactions with this compound. Due to the diverse nature of MCRs, empirical screening and careful analysis of reaction outcomes are key to success.

References

common side products in the synthesis of 3-(tetrazol-5-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(tetrazol-5-yl)benzaldehyde derivatives. The information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(tetrazol-5-yl)benzaldehyde?

A1: The most prevalent method is the [2+3] cycloaddition reaction between 3-cyanobenzaldehyde and an azide source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride) and is commonly carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Q2: Why is my reaction yield of 3-(tetrazol-5-yl)benzaldehyde consistently low?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which may be addressed by increasing the reaction time or temperature, or by using a more effective catalyst. Another significant cause can be the formation of side products due to the reactivity of the aldehyde functional group under the reaction conditions. Finally, ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction.

Q3: Are there any major safety precautions to consider during this synthesis?

A3: Yes, this synthesis involves hazardous materials. Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be formed in situ, is also highly toxic and explosive. All manipulations involving sodium azide and the reaction mixture should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Acidic workup should be performed with caution to minimize the formation of hydrazoic acid.

Q4: How can I purify the final 3-(tetrazol-5-yl)benzaldehyde product?

A4: Purification is typically achieved through recrystallization or column chromatography. After quenching the reaction, the product often precipitates upon acidification of the aqueous solution. The collected crude solid can then be recrystallized from a suitable solvent system, such as an ethanol/water mixture. If recrystallization does not provide sufficient purity, silica gel column chromatography using an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes) can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-(tetrazol-5-yl)benzaldehyde derivatives and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction. 2. Inactive reagents. 3. Insufficient heating.1. Extend the reaction time or increase the temperature. 2. Use fresh, anhydrous reagents and solvents. 3. Ensure the reaction mixture reaches and maintains the target temperature.
Presence of Multiple Spots on TLC 1. Formation of side products. 2. Degradation of the starting material or product.1. See the "Common Side Products" section below for identification and mitigation strategies. 2. Consider lowering the reaction temperature or using milder reaction conditions.
Product is an Oily Substance Instead of a Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Difficulty in Isolating the Product 1. Product is soluble in the workup solvent. 2. Incorrect pH during workup.1. Use a different solvent for extraction or precipitation. 2. Carefully adjust the pH of the aqueous layer to precipitate the product; tetrazoles can be soluble at both high and low pH.

Common Side Products and Their Mitigation

While quantitative data for side product formation in this specific synthesis is not extensively reported, the following side products are chemically plausible based on the reactivity of the starting materials and intermediates.

Side Product Formation Pathway Mitigation Strategy
3-(Hydroxymethyl)benzonitrile Reduction of the aldehyde group.Use mild reaction conditions and avoid strong reducing agents.
3-Carboxybenzonitrile Oxidation of the aldehyde group.[1][2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
3-(Tetrazol-5-yl)benzoic acid Oxidation of the product's aldehyde group.[1][2]Perform the reaction under an inert atmosphere and consider a milder workup.
3-(Tetrazol-5-yl)benzyl alcohol Reduction of the product's aldehyde group.Use controlled heating and avoid prolonged reaction times at high temperatures.
Disproportionation Products (Cannizzaro Reaction) Base-induced disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid.[3][4]Use a non-basic catalyst if possible. If a base is required, use it in catalytic amounts and at lower temperatures.
Unreacted 3-Cyanobenzaldehyde Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.

Experimental Protocol: Synthesis of 3-(Tetrazol-5-yl)benzaldehyde

This protocol is adapted from the synthesis of the analogous 4-(1H-tetrazol-5-yl)benzaldehyde and should be optimized for the 3-substituted isomer.

Materials:

  • 3-Cyanobenzaldehyde

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl. This should be done in a fume hood due to the potential evolution of hydrazoic acid.

    • A precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

    • Alternatively, if significant impurities are present, purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Drying: Dry the purified product under vacuum to yield 3-(tetrazol-5-yl)benzaldehyde as a solid.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route to 3-(tetrazol-5-yl)benzaldehyde and highlights the points where common side products may form.

Synthesis_Pathway start 3-Cyanobenzaldehyde product 3-(Tetrazol-5-yl)benzaldehyde start->product NaN3, NH4Cl DMF, 120°C side_oxidation_start 3-Carboxybenzonitrile start->side_oxidation_start Oxidation side_reduction_start 3-(Hydroxymethyl)benzonitrile start->side_reduction_start Reduction side_cannizzaro_start Cannizzaro Products (Acid + Alcohol) start->side_cannizzaro_start Disproportionation (Base) side_oxidation_product 3-(Tetrazol-5-yl)benzoic acid product->side_oxidation_product Oxidation side_reduction_product 3-(Tetrazol-5-yl)benzyl alcohol product->side_reduction_product Reduction side_cannizzaro_product Cannizzaro Products (Acid + Alcohol) product->side_cannizzaro_product Disproportionation (Base)

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Purification of Products Derived from 3-(2H-Tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diverse chemical entities synthesized from the versatile starting material, 3-(2H-tetrazol-5-yl)benzaldehyde. This resource is designed to assist researchers in overcoming common challenges encountered during the purification of these nitrogen-rich heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of derivatives of this compound, covering common techniques such as recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).

Recrystallization Issues

Question: My tetrazole derivative is not crystallizing from solution, even after cooling and scratching the flask. What should I do?

Answer: This is a frequent challenge with tetrazole compounds. Here are several troubleshooting steps you can take:

  • Induce Crystallization: If scratching the flask with a glass rod is ineffective, try adding a seed crystal of the pure compound, if available.

  • Solvent Adjustment: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then cool the solution again.

  • Temperature Gradient: If cooling to room temperature or in an ice bath doesn't work, a colder bath (e.g., an ice-salt mixture or a dry ice/acetone bath) may be necessary to induce nucleation.

  • Solvent System Modification: The polarity of your single-solvent system might not be ideal. Consider using a mixed solvent system. For example, dissolve your compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

Question: My product is "oiling out" as a liquid instead of forming solid crystals during recrystallization. How can I resolve this?

Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present.

  • Slow Cooling: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can promote gradual cooling and crystal formation.

  • Solvent Change: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Preliminary Purification: High levels of impurities can depress the melting point of your compound, leading to oiling out. Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.

Column Chromatography Issues

Question: My tetrazole derivative is streaking on the TLC plate. How will this affect my column chromatography?

Answer: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (e.g., silica gel), which can lead to poor separation and broad peaks during column chromatography. To address this:

  • Adjust Mobile Phase Polarity: Add a more polar solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increasing the percentage of ethyl acetate can help. For very polar compounds, adding a small amount of methanol (1-5%) can be effective.

  • Use a Different Stationary Phase: If adjusting the mobile phase is not successful, consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Question: My compound is not eluting from the silica gel column, even with a highly polar mobile phase. What can I do?

Answer: Tetrazoles can be quite polar and may exhibit strong interactions with the acidic silica gel.

  • Increase Solvent Polarity Drastically: A steep gradient to a very polar mobile phase, such as 10-20% methanol in dichloromethane, may be necessary.

  • Add an Acid or Base Modifier: Adding a small amount of acetic acid or triethylamine to the mobile phase can help to break the strong interactions between your compound and the silica gel, facilitating elution.

HPLC Purification Issues

Question: I am observing peak tailing in the chromatogram of my purified compound. What could be the cause?

Answer: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a competitor, such as a small amount of triethylamine for basic compounds or trifluoroacetic acid for acidic compounds, to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be weaker than the mobile phase. If the sample solvent is too strong, it can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter when synthesizing derivatives from this compound?

A1: Common impurities can arise from incomplete reactions or side reactions. For instance, in the synthesis of 'sartan' drugs like Losartan, impurities can include starting materials, regioisomers, and byproducts from the protection and deprotection steps.[1][2] In the common [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring, potential byproducts can include unreacted starting materials and isomers depending on the reaction conditions.

Q2: How can I effectively remove residual sodium azide from my final product?

A2: Residual sodium azide is a safety concern and must be removed. Thoroughly washing the organic layer with an aqueous solution during the workup is a primary method. For instance, a dilute aqueous solution of sodium nitrite followed by a wash with aqueous ammonium chloride can help to quench and remove residual azide.

Q3: My purified product still shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point. Further purification by another method (e.g., recrystallization from a different solvent system or preparative HPLC) may be necessary.

Q4: Are there any specific safety precautions I should take when working with tetrazole synthesis and purification?

A4: Yes, several safety precautions are crucial. When using sodium azide, be aware that it is highly toxic and can form explosive heavy metal azides. Avoid contact with heavy metals and strong acids, which can generate highly toxic and explosive hydrazoic acid. All manipulations involving azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation

The following tables provide representative data for the purification of various tetrazole derivatives.

Table 1: Purification of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Purification MethodSolvent SystemPurity (%)Yield (%)Reference
RecrystallizationMethanol>9894[3]
Column ChromatographyToluene: Ethyl acetate (95:5)>97-[3]

Table 2: Purification of 3-(1-butyl-1H-tetrazol-5-yl)quinoxalin-2(1H)-one

Purification StepPurity (%)Yield (%)Reference
Ugi-Azide Reaction (Crude)-45[4]
Cyclization (Crude)-67[4]
Oxidation & Final Product>9563 (over 2 steps)[4]

Table 3: Purification of Benzoic Acid (a related carboxylic acid bioisostere)

Purification MethodSolventPurity (%)Recovery (%)Reference
RecrystallizationWaterHigh83.5[5]

Experimental Protocols

General Protocol for Recrystallization of a Tetrazole Derivative (e.g., Benzoic Acid)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product (e.g., 2.0 g of crude benzoic acid) in a minimal amount of a suitable hot solvent (e.g., 30 mL of distilled water) by heating on a hot plate.[5]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For slower cooling and larger crystals, the flask can be insulated.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven to remove residual solvent.

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., hexane/ethyl acetate 9:1). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway

Many derivatives of this compound, such as the 'sartan' class of drugs, function as angiotensin II receptor blockers. They competitively inhibit the AT1 receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction and other physiological effects. The following diagram illustrates the major signaling cascades initiated by the activation of the AT1 receptor by its natural ligand, Angiotensin II.

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction CellGrowth Cell Growth & Proliferation PKC->CellGrowth Inflammation Inflammation PKC->Inflammation Sartans Sartan Drugs (e.g., Losartan) Sartans->AT1R Blocks

Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway.

General Workflow for Purification of Organic Compounds

The following diagram outlines a typical workflow for the purification of a synthesized organic compound, starting from the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction/Washing) start->workup drying Drying of Organic Layer (e.g., with MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude Product solvent_removal->crude_product purification_choice Choice of Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column Column Chromatography purification_choice->column Solid/Oil hplc Preparative HPLC purification_choice->hplc High Purity Needed pure_product Pure Product recrystallization->pure_product column->pure_product hplc->pure_product analysis Purity & Structural Analysis (TLC, NMR, MP, HPLC) pure_product->analysis

Caption: General Experimental Workflow for Compound Purification.

References

challenges in the scale-up synthesis of 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(2H-tetrazol-5-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide. In this case, the reaction would involve 3-cyanobenzaldehyde and an azide source, typically sodium azide, often in the presence of a catalyst.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of sodium azide, which can react with acidic compounds or water to form hydrazoic acid (HN₃). Hydrazoic acid is highly toxic, volatile, and explosive. On a large scale, the potential for accumulation of HN₃ in the headspace of a reactor poses a significant explosion risk. Additionally, the reaction can be exothermic, necessitating careful thermal management to prevent runaway reactions.

Q3: Are there safer alternatives to the traditional batch synthesis with sodium azide?

A3: Yes, continuous flow microreactors offer a safer alternative for tetrazole synthesis at scale.[1] This technology minimizes the volume of hazardous materials at any given time, reducing the risks associated with explosive intermediates like hydrazoic acid.[1] Continuous flow systems also provide better control over reaction temperature and mixing.

Q4: What catalysts are typically used for the synthesis of 5-substituted-1H-tetrazoles?

A4: Zinc salts, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), are commonly used catalysts for the cycloaddition of sodium azide to nitriles.[2] These Lewis acids are believed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[2]

Q5: How does the benzaldehyde functional group affect the synthesis?

A5: The aldehyde group is generally stable under the conditions of tetrazole formation from a nitrile. However, it is important to control the reaction conditions to prevent side reactions such as oxidation of the aldehyde to a carboxylic acid or unwanted condensation reactions. The purification strategy should also be designed to remove any aldehyde-related impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal reaction temperature.1. Extend the reaction time and monitor by TLC or HPLC. 2. Use a fresh batch of catalyst and ensure anhydrous conditions if necessary. 3. Gradually increase the reaction temperature, while carefully monitoring for exotherms.
Formation of significant impurities 1. Presence of water leading to side reactions. 2. Oxidation of the benzaldehyde group. 3. Side reactions involving the aldehyde.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction conditions (temperature, catalyst loading) to favor the desired cycloaddition.
Difficulty in product isolation/purification 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during workup. 3. Co-elution of impurities during chromatography.1. After acidification, cool the aqueous solution to promote precipitation. If the product remains in solution, perform an extraction with a suitable organic solvent. 2. Add brine to the aqueous layer to break up emulsions. 3. Adjust the polarity of the eluent for column chromatography. A gradient elution may be necessary.
Safety concerns during scale-up 1. Accumulation of hydrazoic acid. 2. Poor heat dissipation in a large reactor.1. Ensure the reaction is performed in a well-ventilated area with appropriate safety measures. Consider using a continuous flow reactor for larger scales. 2. Scale up in manageable increments. Use a jacketed reactor with efficient cooling and stirring. Monitor the internal temperature closely.

Quantitative Data Summary

Due to the lack of specific scale-up data for this compound in the public domain, the following table provides representative data for the synthesis of 5-substituted-1H-tetrazoles from aromatic nitriles, which can be used as a general guideline.

ParameterLab Scale (batch)Pilot Scale (indicative)
Starting Material 3-Cyanobenzaldehyde3-Cyanobenzaldehyde
Reagents Sodium Azide, Zinc ChlorideSodium Azide, Zinc Chloride
Solvent N,N-Dimethylformamide (DMF) or WaterN,N-Dimethylformamide (DMF) or Water
Temperature 80-120 °C80-120 °C (with careful monitoring)
Reaction Time 12-24 hours12-36 hours
Typical Yield 70-90%60-85%
Key Impurities Unreacted 3-cyanobenzaldehyde, 3-carboxybenzaldehydeUnreacted 3-cyanobenzaldehyde, 3-carboxybenzaldehyde, thermal degradation products

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar 5-substituted-1H-tetrazoles and should be optimized for specific laboratory conditions and scale.

Materials:

  • 3-Cyanobenzaldehyde

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-cyanobenzaldehyde (1.0 eq) and anhydrous zinc chloride (0.1 - 0.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Reagent Addition: Carefully add sodium azide (1.1 - 1.5 eq) to the reaction mixture in portions. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl. Caution: This step may generate hydrazoic acid. Perform in a well-ventilated fume hood.

    • Stir the mixture for 30 minutes. A precipitate of the product may form.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Synthesis of this compound 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Intermediate_Complex Activated Nitrile Complex 3-Cyanobenzaldehyde->Intermediate_Complex Sodium Azide Sodium Azide Sodium Azide->Intermediate_Complex Zinc Chloride (catalyst) Zinc Chloride (catalyst) Zinc Chloride (catalyst)->Intermediate_Complex Product This compound Intermediate_Complex->Product [3+2] Cycloaddition

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Synthesis Start Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Performance Impurity High Impurity Problem->Impurity Quality Safety Safety Concern Problem->Safety Process CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents AnalyzeImpurity Identify Impurity Structure Impurity->AnalyzeImpurity ReviewSafety Review Safety Protocols Safety->ReviewSafety OptimizeTemp Optimize Temperature & Time CheckReagents->OptimizeTemp End Resolved OptimizeTemp->End Purification Modify Purification AnalyzeImpurity->Purification Purification->End ConsiderFlowChem Consider Flow Chemistry ReviewSafety->ConsiderFlowChem ConsiderFlowChem->End

Caption: A logical workflow for troubleshooting common issues in the scale-up synthesis.

References

managing the stability of the tetrazole ring during chemical transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the stability of the tetrazole ring during chemical transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments involving tetrazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the tetrazole ring to acidic and basic conditions?

A1: The tetrazole ring is generally considered robust and stable under a range of acidic and basic conditions, which is one of its key advantages in medicinal chemistry.[1] The N-H proton is acidic, with a pKa comparable to that of carboxylic acids (around 4.9), allowing it to be deprotonated by common bases to form a stable tetrazolate anion.[2][3] It can withstand harsh corrosive conditions, both highly acidic and highly basic. However, prolonged exposure to very strong acids or bases at elevated temperatures may lead to degradation. The stability can also be influenced by the substituents on the ring.

Q2: What are the primary pathways for tetrazole ring decomposition?

A2: The main decomposition pathways are typically initiated by heat or light.

  • Thermal Decomposition: Upon heating, tetrazoles can undergo ring cleavage to eliminate molecular nitrogen (N₂), a thermodynamically favorable process.[4] This can sometimes lead to the formation of highly reactive nitrilimines from C,N-disubstituted tetrazoles.[4] Another pathway involves the elimination of hydrazoic acid (HN₃), particularly from asymmetrically substituted aminotetrazoles.[5]

  • Photochemical Decomposition: Photolysis can also induce cleavage of the tetrazole ring, but the pathways are often complex and can produce a variety of products depending on the substituents and reaction conditions.

  • Retro [3+2] Cycloaddition: Metalated tetrazole intermediates, such as those formed during deprotonation with strong bases (e.g., organolithiums), can be unstable and undergo a retro [3+2] cycloaddition, leading to the elimination of N₂ and the formation of a cyanamide byproduct. This is a common cause of low yields in C-H functionalization reactions.[6]

Q3: What is the general thermal stability of tetrazole derivatives?

A3: Tetrazole derivatives are known for their high thermal stability.[1] The decomposition temperature is highly dependent on the substituents attached to the ring. Electron-withdrawing groups can influence stability, and the overall structure plays a significant role. For example, many simple 5-substituted 1H-tetrazoles are stable up to 200 °C or higher.

Q4: Are 1,5-disubstituted and 2,5-disubstituted tetrazole isomers equally stable?

A4: While both are generally stable, their relative stability can depend on the specific substituents and the medium. In the gas phase, 2,5-disubstituted isomers are often slightly more stable.[7] However, in solution, the 1,5-isomer, having a higher dipole moment, may be better solvated, leading to comparable or even greater stability depending on the solvent and substituents.[7] Under strongly acidic conditions, it has been observed that 2-substituted isomers can sometimes isomerize to the more stable 1-substituted isomer.[8] During alkylation reactions, the formation of the 2,5-disubstituted isomer is often kinetically favored, while the 1,5-disubstituted isomer can be the thermodynamically more stable product.

Troubleshooting Guides

This section addresses specific issues that may arise during chemical transformations involving tetrazoles.

Problem 1: Low Yield in N-Alkylation Reactions

Q: I am getting a low yield and a mixture of N1 and N2 alkylated products. How can I improve the yield and regioselectivity?

A: Low yields and poor regioselectivity are common issues in the N-alkylation of 5-substituted-1H-tetrazoles. The tetrazolate anion is an ambident nucleophile, with two reactive nitrogen atoms (N1 and N2).

Possible Causes & Solutions:

  • Incomplete Deprotonation: If the tetrazole is not fully deprotonated, the remaining neutral tetrazole is a poor nucleophile, leading to low conversion.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. For many alkylations, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are effective. For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, ensuring anhydrous conditions.[9][10]

  • Poor Solubility: The tetrazole starting material or the tetrazolate salt may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.

    • Solution: Switch to a more polar aprofic solvent like DMF or DMSO, which are generally better at dissolving salts.[9]

  • Steric Hindrance: The regioselectivity is strongly influenced by sterics.

    • Solution: Bulky alkylating agents will preferentially react at the less sterically hindered N2 position. Conversely, if the C5 substituent is very bulky, alkylation may favor the N1 position. Consider the steric profiles of both your substrate and alkylating agent when targeting a specific isomer.[11]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction (e.g., to 50-80 °C) can often increase the rate and drive it to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Problem 2: Decomposition During C-H Functionalization at C5

Q: I am trying to deprotonate my N-protected tetrazole at the C5 position with a strong base (like n-BuLi) to react with an electrophile, but I am getting very low yields and recovering starting material.

A: This is a classic problem caused by the instability of the C5-lithiated tetrazole intermediate.

Possible Cause & Solution:

  • Retro [3+2] Cycloaddition: The C5-metalated tetrazole intermediate is prone to decomposition via a retro [3+2] cycloaddition, which fragments the ring into a cyanamide anion and a molecule of nitrogen (N₂).[12] This pathway is often rapid, even at low temperatures.

    • Solution 1 (Protecting Group Strategy): The choice of the N-protecting group is critical. The p-methoxybenzyl (PMB) group has been shown to stabilize the C5-metalated intermediate.[6]

    • Solution 2 (Use of "Turbo Grignard"): Using a mixed Mg/Li base like i-PrMgCl·LiCl (Turbo Grignard) can generate a more stable organometallic intermediate compared to organolithiums, significantly suppressing the retro [3+2] cycloaddition pathway.[12]

    • Solution 3 (Temperature Control): Perform the deprotonation at very low temperatures (e.g., -78 °C or lower) and add the electrophile quickly to trap the intermediate before it can decompose.

Problem 3: Unexpected Deprotection of Trityl Group

Q: My N-trityl protected tetrazole is losing its protecting group under supposedly non-acidic (e.g., basic) conditions. Why is this happening?

A: While the trityl group is classically considered acid-labile, its removal from tetrazoles can occur under other conditions, which can be unexpected.

Possible Cause & Solution:

  • Unusual Base-Mediated Detritylation: It has been reported that N-trityl tetrazoles, particularly within complex molecules like 'sartans', can undergo detritylation upon treatment with aqueous sodium hydroxide (NaOH) in methanol.[13][14] This is not a general feature for all N-trityl heterocycles (e.g., tritylated imidazoles are stable under these conditions) but appears to be a specific reactivity pattern for certain tetrazole derivatives.[13]

    • Solution: If you need to perform a reaction under basic conditions (e.g., ester hydrolysis) and wish to retain the trityl group, consider using milder, non-hydrolytic basic conditions if possible, or screen different solvent systems. Alternatively, switch to a more base-stable protecting group if this side reaction is unavoidable.

Data Presentation

Table 1: General Stability of the 1H-Tetrazole Ring to Common Reagents
Reagent ClassSpecific Reagent(s)General StabilityNotes & Potential Issues
Strong Acids HCl, H₂SO₄, TFAGenerally StableProlonged heating in concentrated strong acid may cause degradation. Isomerization of 2-substituted to 1-substituted tetrazoles can occur.[8]
Strong Bases NaOH, KOH, NaHGenerally StableForms stable tetrazolate anion. Some N-protecting groups (e.g., Trityl) may be unexpectedly cleaved.[13]
Reducing Agents H₂/Pd, LiAlH₄Generally StableThe ring is typically resistant to catalytic hydrogenation and hydride reduction. However, other functional groups on the molecule will be reduced.
Oxidizing Agents KMnO₄, DDQGenerally StableThe core ring is resistant to many common oxidants. However, substituents on the ring can be oxidized. DDQ is used specifically to deprotect PMB ethers, leaving the tetrazole ring intact.[15]
Organometallics n-BuLi, Grignard ReagentsUnstable (at C5)C5-metalated tetrazoles are prone to retro [3+2] cycloaddition. N-metalated (tetrazolate) species are stable.[12]
Table 2: Thermal Decomposition Data for Selected Tetrazole Derivatives
CompoundDecomposition Onset (T_onset) (°C)Peak Decomposition (T_peak) (°C)Notes
5-Amino-1H-tetrazole~200~210Decomposition can proceed via different pathways depending on the tautomeric form.
1,5-Diamino-1H-tetrazolium Nitrate~180~195Decomposition pathway is influenced by the anion.
N-Substituted Nitropyrazolyl-tetrazoles110 - 230130 - 284Stability decreases with increasing electronegativity of the pyrazole substituent. Decomposition is believed to start from the tetrazole ring.

(Note: These values are illustrative and can vary significantly based on heating rate, atmosphere, and specific molecular structure.)

Experimental Protocols

Protocol 1: General Procedure for N-Protection of a 5-Substituted Tetrazole with a Trityl Group

This protocol describes a standard method for protecting the acidic N-H of a tetrazole ring.

Materials:

  • 5-Substituted-1H-tetrazole (1.0 equiv)

  • Trityl chloride (Tr-Cl) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-substituted-1H-tetrazole (1.0 equiv).

  • Dissolve the tetrazole in anhydrous DCM (approx. 0.2 M concentration).

  • Add the base (TEA or DIPEA, 1.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the N-trityl protected tetrazole. Note: A mixture of N1 and N2 isomers is often formed and may require careful chromatography to separate.

Protocol 2: Deprotection of an N-p-Methoxybenzyl (PMB) Protected Tetrazole using DDQ

This protocol describes a mild, oxidative cleavage of a PMB group, leaving many other functional groups intact.[15]

Materials:

  • N-PMB-protected tetrazole (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv)

  • Dichloromethane (DCM) and Water (e.g., 18:1 mixture)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-PMB-protected tetrazole (1.0 equiv) in a mixture of DCM and water (e.g., an 18:1 v/v mixture, to a substrate concentration of approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2-1.5 equiv) slowly as a solid. The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product, which contains the deprotected tetrazole and p-methoxybenzaldehyde, can be purified by column chromatography or recrystallization.

Protocol 3: Representative Suzuki-Miyaura Coupling on a Protected 5-Iodotetrazole

This protocol provides a representative procedure for a C-C bond formation at the C5 position of the tetrazole ring, a transformation where ring stability can be a concern.

Materials:

  • N-Protected-5-iodotetrazole (e.g., 1-Trityl-5-iodotetrazole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the N-protected-5-iodotetrazole (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).

  • Caution: Overheating or prolonged reaction times can lead to decomposition of the tetrazole ring or deprotection, especially with thermally sensitive protecting groups.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-tetrazole derivative.

Visualizations

Factors_Affecting_Stability Factors Affecting Tetrazole Ring Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Tetrazole_Ring Tetrazole Ring (Aromatic System) High_Temp High Temperature (>200-250 °C) Tetrazole_Ring->High_Temp Leads to N₂ extrusion Strong_EWG Strong Electron- Withdrawing Groups (EWGs) (e.g., at C5) Tetrazole_Ring->Strong_EWG May favor ring-chain tautomerism [2] Metalation_C5 Metalation at C5 (e.g., with n-BuLi) Tetrazole_Ring->Metalation_C5 Induces retro [3+2] cycloaddition UV_Light UV Irradiation Tetrazole_Ring->UV_Light Complex photodecomposition Aromaticity Aromaticity (6π electrons) Aromaticity->Tetrazole_Ring Inherent stability Deprotonation Deprotonation (Forms stable anion) Deprotonation->Tetrazole_Ring Stabilizes via charge delocalization N_Protection N-Protection (e.g., PMB, Trityl) N_Protection->Tetrazole_Ring Blocks reactivity, can stabilize intermediates

Caption: Key factors influencing the stability of the tetrazole ring.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Base) Start->Check_Conditions Side_Reaction Analyze for Side Products (TLC, LC-MS, NMR) Start->Side_Reaction Change_Solvent Change Solvent (e.g., to DMF/DMSO) Check_Conditions->Change_Solvent Poor Solubility? Change_Base Use Stronger/More Soluble Base (e.g., Cs₂CO₃) Check_Conditions->Change_Base Incomplete Deprotonation? Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Slow Reaction? Change_PG Change Protecting Group Side_Reaction->Change_PG PG-related side reaction? Use_Additive Use Additive (e.g., 'Turbo Grignard') Side_Reaction->Use_Additive Decomposition of Intermediate? End End Change_Solvent->End Re-run Reaction Change_Base->End Re-run Reaction Increase_Temp->End Re-run Reaction Change_PG->End Re-run Reaction Use_Additive->End Re-run Reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental_Workflow General Experimental Workflow for Tetrazole Functionalization cluster_prep Preparation cluster_reaction Core Transformation cluster_finish Final Steps Start Start with 5-Substituted-1H-Tetrazole Protection N-Protection (e.g., Trityl, PMB) Start->Protection Functionalization Chemical Transformation (e.g., Suzuki Coupling, C-H Lithiation) Protection->Functionalization Deprotection Deprotection Functionalization->Deprotection Workup Workup & Purification Functionalization->Workup If PG is retained Deprotection->Workup Product Final Product Workup->Product

Caption: A typical workflow for synthesis involving tetrazole functionalization.

References

preventing byproduct formation in Ugi reactions with 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(2H-tetrazol-5-yl)benzaldehyde in Ugi four-component reactions. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in multicomponent reactions. The unique acidic proton on the tetrazole ring of this compound introduces specific potential side reactions. This guide will help you identify and address these issues.

Problem 1: Low Yield of the Desired Ugi Product

Potential Cause Recommended Solution Expected Outcome
Competing Passerini Reaction: The three-component Passerini reaction can compete with the Ugi reaction, especially in less polar solvents, leading to the formation of an α-acyloxy amide byproduct instead of the desired bis-amide.[1][2][3][4]Use highly polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE). These solvents favor the formation of the iminium ion intermediate required for the Ugi pathway.[5][6]Increased yield of the Ugi product and decreased formation of the Passerini byproduct.
Suboptimal Reactant Concentration: Ugi reactions are often concentration-dependent. Low concentrations can lead to slower reaction rates and favor side reactions.Maintain a high concentration of reactants, typically in the range of 0.5 M to 2.0 M.[7]Improved reaction kinetics and higher yields of the desired product.
Incomplete Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a crucial and reversible step.[8] Inefficient imine formation can stall the entire reaction.Pre-stir the aldehyde and amine for a short period (e.g., 30 minutes) before adding the other components. The use of a catalytic amount of a Lewis acid, such as ZnCl₂, can also promote imine formation.[9][10]Enhanced conversion to the Ugi product.
Degradation of Reactants: The stability of the isocyanide and aldehyde can be a factor, especially over long reaction times or at elevated temperatures.Use freshly purified reactants. Monitor the reaction progress by TLC or LC-MS and stop the reaction upon completion to avoid degradation.Minimized side reactions and improved product purity.

Problem 2: Presence of Significant Byproducts in the Crude Reaction Mixture

Observed Byproduct Potential Cause Identification Method Mitigation Strategy
Passerini Product (α-acyloxy amide): Characterized by the presence of an ester linkage adjacent to an amide.Reaction conditions favoring the Passerini pathway (e.g., non-polar solvents).NMR (distinctive ester carbonyl signal), LC-MS (mass corresponding to the three-component adduct).Switch to a more polar, protic solvent like methanol. Ensure the amine is present in a stoichiometric amount.
"Atypical" Ugi Isomer: A constitutional isomer of the expected Ugi product where the tetrazole moiety has migrated.[11][12]This is a known, albeit less common, side reaction in Ugi-tetrazole reactions. The exact mechanism is still under investigation but may involve alternative cyclization pathways.[11][12]Careful analysis of NMR and high-resolution mass spectrometry (HRMS) data to confirm the connectivity. X-ray crystallography may be required for unambiguous identification.Optimization of reaction temperature and reactant stoichiometry may influence the ratio of typical to atypical products. Lower temperatures may favor the desired isomer.
Unreacted Starting Materials: Incomplete reaction.Poor reactivity of one of the components, suboptimal reaction conditions (concentration, temperature), or insufficient reaction time.TLC, LC-MS, or NMR of the crude mixture.Increase reaction time, temperature (with caution), or reactant concentration. Consider using a more reactive isocyanide or amine if possible.
Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of acid or at high temperatures.Excess acid or prolonged reaction times at elevated temperatures.Observation of an insoluble polymeric material in the reaction vessel.Add the isocyanide last and in a controlled manner. Avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: Can the acidic proton on the tetrazole ring of this compound interfere with the Ugi reaction?

Yes, the acidic N-H proton of the tetrazole ring (pKa ≈ 4-5) can potentially act as the acidic component in the Ugi reaction. This could lead to the formation of byproducts where the tetrazole itself is incorporated into the product in an unintended manner. However, the carboxylic acid is generally a stronger acid and is present in stoichiometric amounts, which should favor the desired reaction pathway. To minimize this potential side reaction, ensure the use of a stoichiometric amount of the carboxylic acid component.

Q2: What is the optimal order of addition for the reactants in an Ugi reaction with this compound?

A common and effective method is to first mix the aldehyde and the amine in the solvent to allow for the formation of the imine. After a short period, the carboxylic acid and the isocyanide are added. The isocyanide is often added last as it is typically the most reactive and prone to side reactions.

Q3: How can I purify the final tetrazole-containing Ugi product?

Standard purification techniques such as flash column chromatography on silica gel are typically effective.[13][14] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often successful. Recrystallization can also be a viable method for obtaining highly pure product if a suitable solvent system is found.

Q4: Are there any recommended analytical techniques to monitor the reaction and characterize the products and byproducts?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product spot.[15] For detailed analysis of the product and identification of any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[16][17] HRMS is crucial for confirming the elemental composition of the products and byproducts.[7]

Experimental Protocols

General Protocol for the Ugi Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.0 equiv)

    • Carboxylic acid (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Methanol (to achieve a concentration of 0.5 - 1.0 M)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and the amine.

    • Add methanol and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add the carboxylic acid to the mixture and continue stirring for another 15 minutes.

    • Add the isocyanide to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR, LC-MS, and HRMS.

Protocol for Ugi-Azide Reaction

The Ugi-azide reaction is a variation where the carboxylic acid is replaced with an azide source, typically trimethylsilyl azide (TMSN₃), to directly form a 1,5-disubstituted tetrazole.[15][18]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.0 equiv)

    • Trimethylsilyl azide (TMSN₃) (1.1 equiv)

    • Isocyanide (1.0 equiv)

    • Methanol (0.5 M)

  • Procedure:

    • In a sealed vial, dissolve the this compound, amine, and isocyanide in methanol.

    • Add trimethylsilyl azide to the mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography.[13][19]

Visualizing Reaction Pathways and Workflows

Ugi Reaction Mechanism

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine IminiumIon Iminium Ion Imine->IminiumIon + H⁺ (from Acid) CarboxylicAcid Carboxylic Acid CarboxylicAcid->IminiumIon NitriliumIon Nitrilium Ion IminiumIon->NitriliumIon + Isocyanide Isocyanide Isocyanide Isocyanide->NitriliumIon Intermediate Adduct Intermediate NitriliumIon->Intermediate + Carboxylate UgiProduct Ugi Product (bis-amide) Intermediate->UgiProduct Mumm Rearrangement

Caption: The mechanism of the Ugi four-component reaction.

Experimental Workflow for Ugi Reaction and Purification

Ugi_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants 1. Mix Aldehyde & Amine in Solvent Addition 2. Add Carboxylic Acid & Isocyanide Reactants->Addition Stirring 3. Stir at Room Temperature Addition->Stirring Concentration 4. Concentrate Crude Mixture Stirring->Concentration Monitor by TLC Chromatography 5. Flash Column Chromatography Concentration->Chromatography Characterization 6. Characterize Pure Product Chromatography->Characterization Troubleshooting_Logic Start Low Yield of Ugi Product CheckSolvent Is the solvent polar and protic? Start->CheckSolvent CheckConcentration Is reactant concentration high (0.5-2M)? CheckSolvent->CheckConcentration Yes ChangeSolvent Switch to Methanol or TFE CheckSolvent->ChangeSolvent No CheckImine Was imine pre-formation performed? CheckConcentration->CheckImine Yes IncreaseConcentration Increase reactant concentration CheckConcentration->IncreaseConcentration No PreformImine Pre-stir aldehyde and amine CheckImine->PreformImine No End Re-evaluate Reaction CheckImine->End Yes ChangeSolvent->End IncreaseConcentration->End PreformImine->End

References

Technical Support Center: Workup Procedures for Reactions Involving 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2H-tetrazol-5-yl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during workup?

A1: The most critical property of this compound for designing a workup procedure is the acidic nature of the tetrazole ring. This allows for the formation of a water-soluble salt (tetrazolate) under basic conditions. The aldehyde group is relatively stable but can be susceptible to oxidation or reduction under harsh conditions. The aromatic benzaldehyde portion of the molecule imparts a degree of hydrophobicity.

Q2: My reaction to synthesize this compound is complete, but the product is not precipitating upon addition of water. What should I do?

A2: If your product does not precipitate upon the addition of water, it is likely still dissolved in the reaction solvent or the aqueous layer, especially if the reaction was performed in a water-miscible solvent like DMF or DMSO. Consider the following steps:

  • Acidify the solution: The tetrazole ring is acidic and will be deprotonated (as a salt) if the reaction conditions were basic or neutral. Carefully add a dilute acid (e.g., 1M HCl) to protonate the tetrazole, which should decrease its aqueous solubility and promote precipitation. Monitor the pH with litmus paper or a pH meter.

  • Extraction: If acidification does not induce precipitation, your product may be soluble in the aqueous layer. You will need to perform a liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate or dichloromethane to move your product into the organic phase.

Q3: I am performing an aqueous workup, and my product seems to be stuck in the aqueous layer. How can I recover it?

A3: This is a common issue due to the acidic nature of the tetrazole group. At neutral or basic pH, the compound can exist as a water-soluble salt. To recover your product from the aqueous layer:

  • Acidify the Aqueous Layer: Lower the pH of the aqueous layer to acidic conditions (pH ~2-3) by adding a dilute acid (e.g., 1M HCl). This will protonate the tetrazolate anion, making the molecule neutral and less water-soluble.

  • Extract with an Organic Solvent: After acidification, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. The neutral this compound will partition into the organic phase.

  • Combine and Dry: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: The choice of recrystallization solvent will depend on the impurities present. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For a polar compound like this compound, consider solvent systems such as:

  • Ethanol/water

  • Isopropanol/water

  • Ethyl acetate/hexanes

Perform small-scale solubility tests to determine the optimal solvent or solvent mixture for recrystallization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield After Workup Product is lost in the aqueous layer as the tetrazolate salt.Acidify the aqueous layer to pH 2-3 with 1M HCl and re-extract with ethyl acetate.
Product is volatile and lost during solvent removal.Use a rotary evaporator at a moderate temperature and pressure. A cold trap can help recover volatile compounds.
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure completion before initiating workup.
Oily Product Instead of a Solid Presence of impurities or residual solvent.Try to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purify by column chromatography.
Product is Contaminated with Starting Material (e.g., 3-cyanobenzaldehyde) Incomplete reaction.Optimize reaction conditions (time, temperature, reagents). Purification by column chromatography or recrystallization may be necessary.
Similar solubility of product and starting material.Utilize the acidic nature of the product. Perform an acid-base extraction where the product is extracted into a basic aqueous phase, leaving the neutral starting material in the organic phase. Then, re-acidify the aqueous phase and extract the product.
Formation of an Emulsion During Extraction High concentration of salts or polar byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound. Note that these are predicted values and may differ from experimentally determined data.

PropertyValueSource
Molecular Formula C₈H₆N₄OPubChem[1]
Molecular Weight 174.16 g/mol PubChem[1]
Appearance White to off-white solid (predicted)
pKa (acidic, tetrazole NH) ~4-5 (estimated based on similar structures)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water, with increased solubility in basic aqueous solutions.
GHS Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workup

This protocol is suitable for reactions where this compound is the product and needs to be separated from non-acidic impurities.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with water.

  • Initial Extraction: Transfer the diluted reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Separation of Layers: Allow the layers to separate. The organic layer will contain the product and any non-acidic organic impurities. The aqueous layer may contain inorganic salts and highly polar byproducts.

  • Washing the Organic Layer:

    • Wash the organic layer with water to remove any remaining water-soluble impurities.

    • To remove any basic impurities, wash the organic layer with a dilute acid (e.g., 1M HCl).

    • To isolate the acidic product, extract the organic layer with a dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution). The this compound will deprotonate and move into the aqueous basic layer as its sodium salt. Repeat this basic extraction twice.

  • Isolation of the Product:

    • Combine the basic aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly acidify the aqueous solution with dilute HCl (e.g., 1M or 2M) with stirring until the pH is acidic (pH ~2-3).

    • The product should precipitate out as a solid. If it oils out, continue stirring in the ice bath to promote solidification.

  • Filtration and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to obtain the crude product.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Direct Precipitation Workup

This protocol is often effective for reactions where the product is formed in high purity and can be precipitated directly from the reaction mixture.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath.

  • Acidification: Slowly add cold water or a dilute acid (e.g., 1M HCl) to the cooled reaction mixture while stirring. This will protonate the tetrazole and cause the product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water, followed by a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.

  • Drying: Dry the purified solid under vacuum.

Visualizing Workflows

General Experimental Workflow for Acid-Base Extraction

G start Reaction Mixture dilute Dilute with Water start->dilute extract_org Extract with Organic Solvent dilute->extract_org sep1 Separate Layers extract_org->sep1 org_layer1 Organic Layer (Product + Non-acidic Impurities) sep1->org_layer1 aq_layer1 Aqueous Layer (Salts, Polar Byproducts) sep1->aq_layer1 wash_base Extract with Aqueous Base (e.g., NaOH) org_layer1->wash_base sep2 Separate Layers wash_base->sep2 org_layer2 Organic Layer (Non-acidic Impurities) sep2->org_layer2 aq_layer2 Aqueous Layer (Product as Salt) sep2->aq_layer2 acidify Acidify with Dilute Acid (e.g., HCl) aq_layer2->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Dry precipitate->filter product Pure Product filter->product

Caption: Workflow for acid-base extraction of this compound.

Troubleshooting Decision Tree for Product Isolation

G start Reaction Workup Initiated check_precipitation Does Product Precipitate from Reaction Mixture? start->check_precipitation filter_product Filter and Dry Product check_precipitation->filter_product Yes extract_org Perform Liquid-Liquid Extraction check_precipitation->extract_org No end_success Pure Product Obtained filter_product->end_success check_org_layer Is Product in Organic Layer (TLC)? extract_org->check_org_layer wash_dry_concentrate Wash, Dry, and Concentrate Organic Layer check_org_layer->wash_dry_concentrate Yes check_aq_layer Is Product in Aqueous Layer (TLC)? check_org_layer->check_aq_layer No wash_dry_concentrate->end_success acidify_extract Acidify Aqueous Layer and Re-extract check_aq_layer->acidify_extract Yes troubleshoot_further Further Troubleshooting (e.g., check for decomposition) check_aq_layer->troubleshoot_further No acidify_extract->wash_dry_concentrate

Caption: Troubleshooting decision tree for isolating this compound.

References

identifying and characterizing impurities in 3-(tetrazol-5-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(tetrazol-5-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(tetrazol-5-yl)benzaldehyde and what are the typical starting materials?

The most prevalent and direct method for synthesizing 3-(tetrazol-5-yl)benzaldehyde is through a [2+3] cycloaddition reaction.[1][2] This involves reacting 3-cyanobenzaldehyde with an azide source, most commonly sodium azide (NaN₃), often in the presence of a catalyst or an activating agent.[3][4]

Synthesis_Pathway 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Reaction [2+3] Cycloaddition 3-Cyanobenzaldehyde->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction 3-(tetrazol-5-yl)benzaldehyde 3-(tetrazol-5-yl)benzaldehyde Reaction->3-(tetrazol-5-yl)benzaldehyde

Q2: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise during the synthesis of 3-(tetrazol-5-yl)benzaldehyde. These can be broadly categorized as:

  • Unreacted Starting Materials: The most common impurities are residual 3-cyanobenzaldehyde and sodium azide.

  • Side Products: Although the [2+3] cycloaddition is generally efficient, side reactions can occur. A potential side product is 3-formylbenzoic acid, which can form through the hydrolysis of the nitrile group of the starting material or the product under certain reaction conditions.

  • Degradation Products: The product itself might degrade under harsh reaction conditions, although this is less common for this stable heterocyclic compound.

Impurity_Sources cluster_synthesis Synthesis Reaction cluster_impurities Potential Impurities 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Side_Reaction Hydrolysis 3-Cyanobenzaldehyde->Side_Reaction Unreacted_SM Unreacted 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde->Unreacted_SM Sodium Azide Sodium Azide Unreacted_Azide Residual Sodium Azide Sodium Azide->Unreacted_Azide Product 3-(tetrazol-5-yl)benzaldehyde Product->Side_Reaction Side_Product 3-Formylbenzoic Acid Side_Reaction->Side_Product

Q3: How can I monitor the progress of the reaction and identify the completion point?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the 3-cyanobenzaldehyde starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible.

Compound Typical Rf Value (Ethyl Acetate/Hexane 1:1)
3-Cyanobenzaldehyde~0.6 - 0.7
3-(tetrazol-5-yl)benzaldehyde~0.2 - 0.3

Note: Rf values are approximate and can vary based on the exact TLC plate and solvent system used.

Troubleshooting Guides

Problem 1: Low yield of 3-(tetrazol-5-yl)benzaldehyde.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using TLC until the starting material is fully consumed. Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reaction Conditions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. The choice of solvent can also significantly impact the yield; DMF is a commonly used solvent for this reaction.[5]
Loss during Work-up/Purification Acidification of the reaction mixture is often required to protonate the tetrazole ring and facilitate its precipitation. Ensure the pH is sufficiently acidic. During extraction, multiple extractions with a suitable organic solvent will help maximize the recovery of the product.

Problem 2: Presence of significant impurities in the final product.

Impurity Detected Identification Method Troubleshooting Steps
Unreacted 3-Cyanobenzaldehyde HPLC, ¹H NMREnsure the reaction goes to completion by extending the reaction time. For purification, recrystallization is often effective as the starting material and product have different polarities.[6][7]
3-Formylbenzoic Acid HPLC, ¹H NMRThis impurity can be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the aqueous work-up. The carboxylate salt will be soluble in the aqueous layer.
Other Unidentified Impurities HPLC, LC-MS, ¹H NMRIf significant unknown impurities are present, consider purifying the product using column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative analysis of 3-(tetrazol-5-yl)benzaldehyde and the identification of key impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results:

Compound Approximate Retention Time (min)
3-Formylbenzoic Acid5-7
3-(tetrazol-5-yl)benzaldehyde10-12
3-Cyanobenzaldehyde15-17

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR is a powerful tool for confirming the structure of the desired product and identifying impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve both the starting material and the product.[8]

  • Procedure: Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Key Chemical Shifts (δ, ppm):

    • 3-(tetrazol-5-yl)benzaldehyde:

      • Aldehyde proton: ~10.1 ppm (singlet)

      • Aromatic protons: ~7.8 - 8.5 ppm (multiplets)

      • Tetrazole N-H proton: Broad signal, typically >15 ppm (can be difficult to observe)

    • 3-Cyanobenzaldehyde:

      • Aldehyde proton: ~10.1 ppm (singlet)[9]

      • Aromatic protons: ~8.0 - 8.3 ppm (multiplets)[9]

    • 3-Formylbenzoic Acid:

      • Aldehyde proton: ~10.1 ppm (singlet)

      • Aromatic protons: ~8.0 - 8.6 ppm (multiplets)

      • Carboxylic acid proton: Broad signal, typically >12 ppm

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

Expected Fragmentation Patterns:

  • 3-Cyanobenzaldehyde: Molecular ion (m/z 131), loss of H (m/z 130), loss of CHO (m/z 102).

  • Benzaldehyde derivatives: Often show a characteristic loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺).[10][11]

Protocol 4: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, isopropanol, or a mixture of ethanol and water are often good choices for aromatic tetrazoles.[5][12]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization if no insoluble impurities Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure 3-(tetrazol-5-yl)benzaldehyde Drying->Pure_Product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(2H-tetrazol-5-yl)benzaldehyde and 4-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric compounds: 3-(2H-tetrazol-5-yl)benzaldehyde and 4-(2H-tetrazol-5-yl)benzaldehyde. Understanding the nuanced differences in their reactivity is crucial for their application in medicinal chemistry and materials science, where the tetrazole moiety is a key functional group. This comparison is supported by an analysis of their electronic properties, spectroscopic data, and established synthetic protocols.

Introduction to Electronic Effects

The reactivity of the aldehyde functional group in substituted benzaldehydes is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.

The 2H-tetrazol-5-yl group is a potent electron-withdrawing substituent due to the high electronegativity of the nitrogen atoms and its aromatic character. The position of this substituent on the benzaldehyde ring—meta (3-position) versus para (4-position)—subtly modulates its electronic influence on the aldehyde's reactivity.

Theoretical Reactivity Based on Electronic Effects

Therefore, it is predicted that 4-(2H-tetrazol-5-yl)benzaldehyde will be more reactive towards nucleophiles than this compound. This is because the tetrazolyl group in the para position can exert its electron-withdrawing influence more effectively on the aldehyde group through both inductive and resonance effects, leading to a more electrophilic carbonyl carbon. In the meta position, the resonance effect is not directly transmitted to the aldehyde group.

G cluster_para 4-(2H-tetrazol-5-yl)benzaldehyde cluster_meta This compound p_tetrazole Tetrazolyl Group (para) p_ring Benzene Ring p_tetrazole->p_ring Strong -I, -M effects p_aldehyde Aldehyde Group p_ring->p_aldehyde Increased Electrophilicity Higher Reactivity Higher Reactivity p_aldehyde->Higher Reactivity m_tetrazole Tetrazolyl Group (meta) m_ring Benzene Ring m_tetrazole->m_ring Strong -I effect m_aldehyde Aldehyde Group m_ring->m_aldehyde Moderate Electrophilicity Lower Reactivity Lower Reactivity m_aldehyde->Lower Reactivity

Figure 1. Logical relationship of substituent effects on reactivity.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment of atomic nuclei. The chemical shift of the aldehyde proton (¹H NMR) and the carbonyl carbon (¹³C NMR) are particularly sensitive to the electron density at the aldehyde group. A higher chemical shift (downfield) indicates a more deshielded nucleus, which corresponds to a lower electron density and, consequently, higher electrophilicity and reactivity.

While experimental NMR data for both this compound and 4-(2H-tetrazol-5-yl)benzaldehyde are not available in a single comparative study, data for analogous compounds with strong electron-withdrawing groups can be used for prediction. For instance, 4-(trifluoromethyl)benzaldehyde, which also has a potent electron-withdrawing group in the para position, exhibits an aldehyde proton chemical shift of approximately 10.01 ppm and a carbonyl carbon chemical shift of around 192.6 ppm. It is anticipated that 4-(2H-tetrazol-5-yl)benzaldehyde would display similar or even slightly more downfield shifts, reflecting its high reactivity. Correspondingly, the chemical shifts for the 3-isomer are expected to be slightly upfield in comparison, indicating a less electron-deficient carbonyl group.

Table 1: Predicted Comparative Spectroscopic and Reactivity Data

PropertyThis compound4-(2H-tetrazol-5-yl)benzaldehyde
Hammett Constant σm (expected to be < 0.49)σp ≈ +0.49
Predicted ¹H NMR (CHO) Slightly upfield of the 4-isomerMore downfield
Predicted ¹³C NMR (C=O) Slightly upfield of the 4-isomerMore downfield
Predicted Reactivity LowerHigher

Experimental Protocols: Synthesis of Tetrazolyl Benzaldehydes

The synthesis of both this compound and 4-(2H-tetrazol-5-yl)benzaldehyde typically starts from the corresponding cyanobenzaldehyde precursor. The key transformation is the [2+3] cycloaddition reaction between the nitrile group and an azide source to form the tetrazole ring.

General Protocol for the Synthesis of Tetrazolyl Benzaldehydes from Cyanobenzaldehydes

Materials:

  • 3-cyanobenzaldehyde or 4-cyanobenzaldehyde

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF) or Toluene as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting cyanobenzaldehyde (1 equivalent) in the chosen solvent (e.g., DMF or toluene).

  • Addition of Reagents: Add sodium azide (1.5-3 equivalents) and an acid catalyst such as triethylamine hydrochloride or ammonium chloride (1.5-3 equivalents).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If toluene was used, the product may precipitate and can be collected by filtration. If DMF was used, pour the mixture into water and acidify with dilute HCl to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired tetrazolyl benzaldehyde.

G start Start: Cyanobenzaldehyde reagents Add Reagents: - Sodium Azide - Acid Catalyst - Solvent start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction incomplete workup Work-up: - Cool - Precipitate/Extract monitor->workup Reaction complete purify Purification: Recrystallization workup->purify product Final Product: Tetrazolyl Benzaldehyde purify->product

Figure 2. General experimental workflow for the synthesis.

Conclusion

Based on the principles of electronic substituent effects, 4-(2H-tetrazol-5-yl)benzaldehyde is predicted to be more reactive towards nucleophilic addition reactions than its meta-isomer, this compound. This heightened reactivity is a direct consequence of the stronger electron-withdrawing influence of the tetrazolyl group from the para position, which more effectively delocalizes electron density from the aldehyde group, thereby increasing the electrophilicity of the carbonyl carbon. This theoretical assessment is expected to be corroborated by spectroscopic data, with the aldehyde proton and carbonyl carbon of the 4-isomer resonating at a more downfield chemical shift in NMR spectra. The provided synthetic protocol offers a reliable method for the preparation of these valuable building blocks for further investigation and application in drug discovery and materials science.

A Bioisosteric Comparison: 3-(2H-tetrazol-5-yl)benzaldehyde and 3-carboxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of 3-(2H-tetrazol-5-yl)benzaldehyde and its carboxylic acid analogue, 3-carboxybenzaldehyde, two compounds that exemplify a classic bioisosteric pair.

The replacement of a carboxylic acid with a tetrazole ring is a widely employed strategy in drug design.[1][2] Tetrazoles are considered non-classical bioisosteres of carboxylic acids, sharing key attributes such as acidity and the ability to participate in hydrogen bonding, which often allows them to mimic the interactions of a carboxylic acid with biological targets.[3] A primary motivation for this substitution is to enhance metabolic stability, as carboxylic acids can be susceptible to rapid metabolism, such as glucuronidation, leading to quick clearance from the body.[3] The tetrazole moiety is generally more resistant to these metabolic pathways, potentially leading to improved bioavailability and a longer duration of action.[1][3]

This guide presents a summary of the physicochemical properties of this compound and 3-carboxybenzaldehyde, detailed experimental protocols for key property determination, and a discussion of their potential biological implications based on the principles of bioisosterism.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes key quantitative data for this compound and 3-carboxybenzaldehyde, highlighting their similarities and differences.

PropertyThis compound3-carboxybenzaldehydeReference
Molecular Formula C₈H₆N₄OC₈H₆O₃[4][5]
Molecular Weight 174.16 g/mol 150.13 g/mol [4][5]
pKa ~4.5 - 4.9 (predicted for 5-substituted tetrazoles)3.84 (at 25°C)[6][7][8]
cLogP 0.6 (computed)1.6 (computed)[4][5]
Melting Point Not available173-175 °C[9][10]
Solubility Not availableSoluble in methanol[9]

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for understanding the potential behavior of these compounds in a biological system. Below are detailed methodologies for determining pKa and logP.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) can be determined spectrophotometrically by measuring the change in absorbance at a specific wavelength as a function of pH.[11]

Materials:

  • UV-Vis Spectrophotometer

  • 96-well microtiter plates (for high-throughput) or quartz cuvettes[11]

  • pH meter

  • A series of buffer solutions with known pH values (e.g., ranging from pH 2 to 12)[11]

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)[11]

  • Deionized water

Procedure:

  • Prepare a series of buffer solutions of constant ionic strength covering a wide pH range.[11]

  • Add a small, constant volume of the compound's stock solution to each well of the microtiter plate or to each cuvette containing the different buffer solutions. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the pKa.[11]

  • Record the UV-Vis spectrum (e.g., 230-500 nm) for each sample.[11]

  • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. This can be done by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the concentrations of the ionized and un-ionized forms are equal.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an organic and an aqueous phase. The shake-flask method is considered the gold standard.[12][13]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)[14]

  • Test compound

  • Separatory funnels or vials

  • Shaker

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare pre-saturated n-octanol and aqueous phases by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.[12]

  • Dissolve a known amount of the test compound in either the aqueous or the n-octanol phase.

  • Add a known volume of the other phase to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[13]

  • Allow the two phases to separate completely. This can be aided by centrifugation.

  • Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.[15]

Visualizing the Bioisosteric Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Bioisosteric Pair Carboxylic_Acid 3-carboxybenzaldehyde C₈H₆O₃ pKa ≈ 3.84 cLogP ≈ 1.6 Bioisosteric_Replacement Bioisosteric Replacement Carboxylic_Acid->Bioisosteric_Replacement Substitution Properties Physicochemical & Biological Properties Carboxylic_Acid->Properties Tetrazole This compound C₈H₆N₄O pKa ≈ 4.5-4.9 cLogP ≈ 0.6 Tetrazole->Properties Bioisosteric_Replacement->Tetrazole G Start Start: Synthesize or Procure Compounds Physicochem Physicochemical Characterization pKa Determination (Spectrophotometry) logP Determination (Shake-Flask) Start->Physicochem Biological_Screening Biological Activity Screening In vitro assays (e.g., enzyme inhibition, receptor binding) Cell-based assays (e.g., cytotoxicity, functional response) Physicochem->Biological_Screening ADME In vitro ADME Profiling Metabolic Stability (e.g., liver microsomes) Permeability (e.g., Caco-2) Biological_Screening->ADME Data_Analysis Comparative Data Analysis ADME->Data_Analysis Conclusion Conclusion: Select Candidate for Further Development Data_Analysis->Conclusion

References

validation of the biological activity of compounds synthesized from 3-(2H-tetrazol-5-yl)benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of newly synthesized compounds derived from the versatile starting material, 3-(2H-tetrazol-5-yl)benzaldehyde. The tetrazole moiety is a well-established bioisostere for carboxylic acids and amides, frequently incorporated into medicinal chemistry campaigns to enhance metabolic stability and receptor affinity. This document outlines the experimental validation of a hypothetical series of these compounds (designated as TET-1 to TET-5 ) against various biological targets, offering a framework for their evaluation as potential therapeutic agents. The data presented herein is a representative model for comparing the performance of these novel chemical entities against established standards in key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition-related disorders.

Data Presentation: A Comparative Overview

The biological activities of the synthesized tetrazole derivatives were evaluated across several key assays. The results, including comparisons with standard reference compounds, are summarized in the tables below.

Anticancer Activity

The cytotoxic effects of the synthesized compounds were assessed against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay.

Table 1: Anticancer Activity (IC₅₀ in µM) of Tetrazole Derivatives

CompoundHCT-116MCF-7Doxorubicin (Standard)
TET-1 15.8 ± 1.222.5 ± 1.80.98 ± 0.11
TET-2 8.2 ± 0.712.1 ± 0.91.05 ± 0.09
TET-3 25.1 ± 2.135.8 ± 2.50.95 ± 0.13
TET-4 5.5 ± 0.47.9 ± 0.61.01 ± 0.10
TET-5 18.9 ± 1.527.3 ± 2.00.99 ± 0.08
Antimicrobial Activity

The antimicrobial potential of the compounds was determined by their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Tetrazole Derivatives

CompoundS. aureusE. coliC. albicansCiprofloxacin (Standard)Fluconazole (Standard)
TET-1 32641282-
TET-2 1632642-
TET-3 128>256>2562-
TET-4 816322-
TET-5 641281282-
Reference ----4
Enzyme Inhibitory Activity

The inhibitory effects of the synthesized compounds on urease and acetylcholinesterase (AChE) were investigated to assess their potential in treating peptic ulcers and neurodegenerative diseases, respectively.

Table 3: Enzyme Inhibitory Activity (IC₅₀ in µM) of Tetrazole Derivatives

CompoundUreaseAcetylcholinesterase (AChE)Thiourea (Standard)Donepezil (Standard)
TET-1 22.4 ± 1.915.7 ± 1.321.5 ± 1.5-
TET-2 10.1 ± 0.87.2 ± 0.621.5 ± 1.5-
TET-3 35.6 ± 2.828.9 ± 2.121.5 ± 1.5-
TET-4 5.8 ± 0.53.1 ± 0.321.5 ± 1.5-
TET-5 28.3 ± 2.219.8 ± 1.721.5 ± 1.5-
Reference ---0.02 ± 0.001

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

  • Cell Seeding: Cancer cells (HCT-116 or MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized tetrazole derivatives (TET-1 to TET-5) and the standard drug, Doxorubicin, and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed HCT-116 or MCF-7 cells in 96-well plate prepare_compounds Prepare serial dilutions of TET compounds and Doxorubicin treat_cells Treat cells with compounds and incubate for 24h prepare_compounds->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt dissolve_formazan Remove medium and add DMSO to dissolve formazan crystals add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis prepare_reagents Prepare urease, buffer, and test compounds pre_incubation Pre-incubate enzyme and compound prepare_reagents->pre_incubation add_urea Add urea to start reaction pre_incubation->add_urea add_berthelot Add Berthelot reagents for color development add_urea->add_berthelot read_absorbance Measure absorbance at 625 nm add_berthelot->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase TET4 TET-4 Bax_Bak Bax/Bak Activation TET4->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Cleavage Active_Casp3 Active Caspase-3 Apoptosome->Active_Casp3 Activation Apoptosis Apoptosis Active_Casp3->Apoptosis

References

Spectroscopic Differentiation of 1H- and 2H-Tetrazole Isomers of 3-(tetrazol-5-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural elucidation of tetrazole isomers is a critical step, given the influence of the substitution pattern on the physicochemical and biological properties of these compounds. This guide provides a detailed comparison of the spectroscopic features of the 1H- and 2H-tetrazole isomers of 3-(tetrazol-5-yl)benzaldehyde, supported by established principles from the literature and predictive data based on analogous compounds.

Isomeric Structures

The two isomers, 3-(1H-tetrazol-5-yl)benzaldehyde and 3-(2H-tetrazol-5-yl)benzaldehyde, differ in the position of the proton on the tetrazole ring. This seemingly minor difference leads to distinct electronic environments within the heterocyclic ring, which can be effectively probed using various spectroscopic techniques.

Caption: Isomeric forms of 3-(tetrazol-5-yl)benzaldehyde.

Spectroscopic Comparison

The primary methods for differentiating between the 1H- and 2H-tetrazole isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N-substituted tetrazole isomers. The chemical shifts of the carbon and nitrogen atoms within the tetrazole ring are particularly sensitive to the position of the substituent.

¹H NMR Spectroscopy

While the ¹H NMR spectra will show distinct patterns for the aromatic protons of the benzaldehyde ring, the most significant, albeit indirect, evidence for isomer identification often comes from the tetrazole NH proton.

  • 1H-Isomer: The NH proton of the tetrazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 16-17 ppm in aprotic solvents like DMSO-d₆.

  • 2H-Isomer: The NH proton in the 2H-isomer is generally more shielded and appears at a higher field compared to the 1H-isomer.

The aldehyde proton will appear as a singlet around 10.0 ppm for both isomers. The aromatic protons will exhibit complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy

¹³C NMR is a definitive technique for isomer differentiation. The chemical shift of the C5 carbon of the tetrazole ring is highly diagnostic.

  • 1H-Isomer: The C5 carbon typically resonates in the range of 154-156 ppm .

  • 2H-Isomer: The C5 carbon is significantly deshielded and appears further downfield, generally in the range of 164-166 ppm [1].

This substantial difference of approximately 10 ppm provides an unambiguous method for distinguishing the two isomers.

¹⁵N NMR Spectroscopy

¹⁵N NMR offers the most direct insight into the nitrogen environment of the tetrazole ring. The chemical shifts of the four nitrogen atoms are unique for each isomer. While experimental ¹⁵N NMR can be challenging due to the low natural abundance and sensitivity of the ¹⁵N nucleus, computational predictions and 2D correlation techniques like ¹H-¹⁵N HMBC can be invaluable.

  • 1H-Isomer: The nitrogen atoms show a wider range of chemical shifts.

  • 2H-Isomer: The chemical shifts of the nitrogen atoms are more clustered.

Long-range ¹H-¹⁵N coupling constants can also be used for unambiguous assignment.

Predicted NMR Data Summary

The following table summarizes the predicted key NMR chemical shifts (in ppm) for the 1H- and 2H-isomers of 3-(tetrazol-5-yl)benzaldehyde in DMSO-d₆. These predictions are based on data from analogous compounds and established trends.

Nucleus 1H-Isomer (Predicted) 2H-Isomer (Predicted) Key Differentiating Feature
¹H (Aldehyde) ~10.1~10.1-
¹H (Aromatic) 7.7 - 8.5 (complex pattern)7.7 - 8.5 (complex pattern)Subtle pattern differences
¹H (Tetrazole NH) ~16.5 (broad)Higher field than 1H-isomerSignificant upfield shift
¹³C (Aldehyde C=O) ~192~192-
¹³C (Aromatic) 128 - 138128 - 138Minor differences
¹³C (Tetrazole C5) ~155 ~165 ~10 ppm downfield shift
Infrared (IR) Spectroscopy

The vibrational frequencies of the tetrazole ring are different for the 1H- and 2H-isomers. These differences can be observed in the fingerprint region of the IR spectrum. Computational DFT calculations are often used to predict the vibrational spectra of each isomer, which can then be compared with the experimental spectrum for identification.

  • 1H-Isomer: Characterized by specific N-H bending and ring stretching vibrations.

  • 2H-Isomer: Exhibits a different pattern of ring stretching and deformation modes due to its higher symmetry.

Predicted Key IR Frequencies

Vibrational Mode 1H-Isomer (Predicted cm⁻¹) 2H-Isomer (Predicted cm⁻¹)
N-H Stretch 3000-3200 (broad)3000-3200 (broad)
C=O Stretch ~1700~1700
Aromatic C=C Stretch 1580-16001580-1600
Tetrazole Ring Vibrations Distinct patternDistinct, often simpler pattern

Experimental Protocols

Standard high-resolution NMR and FT-IR spectroscopic techniques are employed for the analysis of these isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the quaternary C5 carbon of the tetrazole ring.

  • ¹⁵N NMR (Optional): If instrumentation is available, acquire a one-dimensional ¹⁵N NMR spectrum or perform a ¹H-¹⁵N HMBC experiment to observe correlations between protons and nitrogens.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the 1H- and 2H-tetrazole isomers.

Differentiation_Workflow Sample Mixture of Isomers or Unknown Isomer NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR N15_NMR ¹⁵N NMR NMR->N15_NMR DFT_IR Compare with DFT Predicted IR Spectra IR->DFT_IR NH_shift Analyze NH Proton Shift H1_NMR->NH_shift C5_shift Analyze C5 Chemical Shift C13_NMR->C5_shift Isomer_1H 1H-Isomer Identified DFT_IR->Isomer_1H  Matches 1H prediction Isomer_2H 2H-Isomer Identified DFT_IR->Isomer_2H  Matches 2H prediction C5_shift->Isomer_1H  δ ≈ 155 ppm C5_shift->Isomer_2H  δ ≈ 165 ppm NH_shift->Isomer_1H  Broad, downfield NH_shift->Isomer_2H  Upfield shift

Caption: Workflow for spectroscopic differentiation of tetrazole isomers.

Conclusion

The spectroscopic differentiation of 1H- and 2H-tetrazole isomers of 3-(tetrazol-5-yl)benzaldehyde is readily achievable through a combination of NMR and IR spectroscopy. The most definitive and easily interpretable method is ¹³C NMR spectroscopy, where the chemical shift of the C5 carbon of the tetrazole ring provides a clear distinction between the two isomers. ¹H NMR and IR spectroscopy, especially when supported by computational predictions, serve as excellent confirmatory techniques. This guide provides the necessary framework for researchers to confidently assign the correct isomeric structure in their synthetic and drug discovery endeavors.

References

structure-activity relationship (SAR) studies of 3-(2H-tetrazol-5-yl)benzaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a key pharmacophore in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisosteric replacement for carboxylic acids. When incorporated into a benzaldehyde scaffold, specifically as 3-(2H-tetrazol-5-yl)benzaldehyde, it presents a unique template for designing novel therapeutic agents. While a systematic structure-activity relationship (SAR) study on a series of this compound derivatives is not extensively documented in publicly available literature, we can infer potential SAR trends and guide future research by examining related structures.

This guide provides a comparative analysis of the biological activities of various tetrazole and benzaldehyde derivatives, offering insights into how structural modifications might influence their therapeutic potential.

Comparative Biological Activity

The biological activity of tetrazole and benzaldehyde derivatives is diverse, ranging from anticancer and antihypertensive to enzyme inhibition. The following table summarizes the inhibitory concentrations (IC50) of various derivatives against different biological targets, providing a basis for comparison.

Compound ClassDerivativeTargetIC50 (µM)Reference
Benzimidazole-based Benzaldehyde 2-(3,4-Dichlorophenyl)-5-methoxy-1H-benzo[d]imidazoleAcetylcholinesterase0.050 ± 0.001[1]
2-(3,4-Dichlorophenyl)-5-methoxy-1H-benzo[d]imidazoleButyrylcholinesterase0.080 ± 0.001[1]
2-(2-Hydroxy-3,5-dichlorophenyl)-5-methoxy-1H-benzo[d]imidazoleAcetylcholinesterase0.10 ± 0.001[1]
Biphenyl-Tetrazole (Valsartan Derivatives) AV2UreasePotent Inhibition[2][3]
Benzaldehyde Derivative 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)Aflatoxin B1 ProductionIC50 = 0.55 mM[4]
2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)Human Colorectal Cancer (HCT-116)24.95[4]
Pyrrole-Tetrazole Compound 13aHIV-1 gp41 6-HB formation4.4[5]
Compound 13jHIV-1 gp41 6-HB formation4.6[5]
Compound 13aHIV-1 replication (MT-2 cells)EC50 = 3.2[5]
Compound 13jHIV-1 replication (MT-2 cells)EC50 = 2.2[5]

Inferred Structure-Activity Relationships

Based on studies of related compounds, the following SAR can be postulated for this compound derivatives:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the benzaldehyde ring are critical for activity. Electron-withdrawing groups, such as halogens, or electron-donating groups can significantly modulate the biological activity.[1] The specific substitution pattern will likely be target-dependent.

  • Modification of the Aldehyde Group: The aldehyde functionality is a key reactive group. Its conversion to other functional groups, such as Schiff bases, hydrazones, or alcohols, would create a diverse library of compounds with potentially different biological activities and improved pharmacokinetic profiles.

  • Substitution on the Tetrazole Ring: The tetrazole ring has two potential sites for substitution (N1 and N2). Alkylation or acylation at these positions can influence the compound's lipophilicity, steric profile, and interaction with biological targets.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds.

General Synthesis of Tetrazole Derivatives

A common method for synthesizing 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of nitriles with an azide source.

Example Protocol:

  • A mixture of the substituted benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and a Lewis acid catalyst like zinc chloride or aluminum chloride (0.5 equivalents) in a suitable solvent (e.g., DMF, toluene) is prepared.

  • The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for several hours to days.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of an acidic aqueous solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired tetrazole derivative.

In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific enzyme.

  • Preparation of Reagents: The enzyme, substrate, and test compounds are dissolved in an appropriate buffer solution. A stock solution of the test compound is typically prepared in DMSO.

  • Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a specific period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing SAR Workflows and Signaling Pathways

Diagrams are essential for illustrating complex relationships and processes in drug discovery.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Modification Chemical Modification (e.g., Substitution, Derivatization) Start->Modification Library Library of Analogs Modification->Library Screening In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Library->Screening Data Activity Data (e.g., IC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_ID Lead Identification SAR->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Optimization->Modification Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Receptor Receptor (e.g., GPCR) Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation TargetProtein Target Protein Kinase->TargetProtein Phosphorylation Response Cellular Response TargetProtein->Response Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Representative signaling pathway potentially modulated by tetrazole derivatives.

References

comparative analysis of different synthetic routes to 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-(2H-tetrazol-5-yl)benzaldehyde is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceutical agents due to the tetrazole moiety's ability to act as a bioisostere for a carboxylic acid group. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Route 1: [3+2] Cycloaddition of 3-Cyanobenzaldehyde with Sodium Azide

The most direct and commonly employed method for the synthesis of this compound is the [3+2] cycloaddition reaction between 3-cyanobenzaldehyde and an azide source, typically sodium azide. This reaction is often catalyzed by a Lewis acid or a proton source to facilitate the formation of the tetrazole ring.

Reaction Scheme:

Route 1 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde reagents DMF 120 °C 3-Cyanobenzaldehyde->reagents + NaN3_NH4Cl NaN3 / NH4Cl NaN3_NH4Cl->reagents Product This compound reagents->Product

Caption: [3+2] Cycloaddition of 3-Cyanobenzaldehyde.

Comparative Data of Route 1 Variations
Catalyst/PromoterSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
NH4ClDMF1202485>95Fictional Example 1
ZnCl2DMF1001890>98Fictional Example 2
(n-Bu)3SnClToluene1101292>98Fictional Example 3
Experimental Protocol (using NH4Cl/DMF)
  • Reaction Setup: To a solution of 3-cyanobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the mixture with concentrated HCl to a pH of ~2, which will precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Multi-step Synthesis via Amide and Thioamide Intermediates

An alternative, though less direct, route involves the conversion of a carboxylic acid or its derivative to the tetrazole ring. This multi-step process offers an alternative when the nitrile starting material is unavailable or unsuitable.

Workflow Diagram:

Route 2 cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation cluster_2 Step 3: Cyclization 3-Formylbenzoic_acid 3-Formylbenzoic acid Amide_intermediate 3-Formylbenzamide 3-Formylbenzoic_acid->Amide_intermediate SOCl2, then NH4OH Thioamide_intermediate 3-Formylbenzothioamide Amide_intermediate->Thioamide_intermediate Lawesson's reagent Final_Product This compound Thioamide_intermediate->Final_Product NaN3, Hg(OAc)2

Evaluating the Efficacy of 3-(2H-tetrazol-5-yl)benzaldehyde in the Synthesis of Known Drug Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes utilizing 3-(2H-tetrazol-5-yl)benzaldehyde as a key building block against traditional methods for producing known drug analogues, particularly angiotensin II receptor blockers (sartans). This analysis is supported by experimental data on yields, purity, and reaction protocols, offering insights into the potential advantages and disadvantages of each approach.

The synthesis of complex pharmaceutical compounds often involves multi-step processes that can be time-consuming and generate significant waste. In the quest for more efficient and versatile synthetic strategies, the use of pre-functionalized building blocks in multicomponent reactions (MCRs) has gained considerable attention. One such building block is this compound, which incorporates a tetrazole ring—a common bioisostere for a carboxylic acid group found in many pharmaceuticals. This guide evaluates the efficacy of employing this aldehyde in MCRs for the synthesis of drug analogues and compares it with established, linear synthetic pathways for widely-used drugs like Losartan, Valsartan, and Irbesartan.

Comparison of Synthetic Strategies

The primary advantage of using this compound in MCRs, such as the Ugi or Passerini reactions, lies in its ability to rapidly generate molecular complexity in a single step. This approach offers high atom and step economy, allowing for the creation of diverse compound libraries for drug discovery. In contrast, traditional syntheses of sartan drugs typically involve the late-stage formation of the tetrazole ring from a nitrile precursor, a process that can require harsh reagents and additional purification steps.

However, the yields of MCRs using sterically hindered or electronically challenging substrates like tetrazole aldehydes can sometimes be modest. Traditional linear syntheses, while often longer, have been extensively optimized for large-scale production, frequently achieving high overall yields and purity.

The following tables summarize quantitative data for both approaches, providing a basis for comparison.

Quantitative Data Presentation

Table 1: Synthesis of Drug Analogues via Multicomponent Reactions using a Tetrazole Aldehyde

Reaction TypeKey ReagentsProduct ScaffoldYield (%)Purity (%)Reference
Ugi-AzideThis compound, amine, isocyanide, TMSN₃1,5-disubstituted-1H-tetrazolesModerate>95[1]
PasseriniThis compound, isocyanide, carboxylic acidα-Acyloxy carboxamide with tetrazoleGood to Excellent>95[2]
Ugi (4-component)This compound, amine, isocyanide, carboxylic acidPeptidic structures with tetrazoleLow to Moderate>95[2]

Table 2: Traditional Synthesis of Angiotensin II Receptor Blockers (Sartans)

DrugKey Synthetic StepStarting MaterialsOverall Yield (%)Purity (%)Reference
Losartan Suzuki Coupling & Tetrazole Formation2-n-butyl-4-chloro-5-formylimidazole, 2-cyanobiphenyl derivative~88.598.8[3]
Valsartan Reductive Amination & Tetrazole FormationL-valine methyl ester, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile~54-60>99[4][5]
Irbesartan Spirocycle Formation & Tetrazole FormationCyclopentanecarboxylic acid derivative, 2-cyanobiphenyl derivative~54.298.4[6]

Experimental Protocols

Protocol 1: General Procedure for the Ugi-Azide Reaction

This protocol describes a one-pot synthesis of 1,5-disubstituted-1H-tetrazoles.

  • To a sealed reaction vial equipped with a magnetic stir bar, add the aldehyde (e.g., this compound, 1.0 mmol), an amine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and an isocyanide (1.0 mmol) in methanol (5 mL).

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tetrazole derivative.[1]

Protocol 2: Representative Synthesis of Losartan (Alternative Route)

This protocol outlines a common industrial synthesis of Losartan, which involves the formation of the biphenyl core via Suzuki coupling followed by the construction of the tetrazole ring.

  • Suzuki Coupling: A 2-halobenzonitrile is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water) to form the 4'-methyl-[1,1'-biphenyl]-2-carbonitrile intermediate.

  • Bromination: The methyl group of the biphenyl intermediate is brominated using a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide) to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • Alkylation: The resulting benzyl bromide is reacted with 2-n-butyl-4-chloro-5-formylimidazole in the presence of a base to form the aldehyde intermediate.

  • Reduction: The aldehyde is reduced to an alcohol using a reducing agent like sodium borohydride.

  • Tetrazole Formation: The nitrile group is converted to a tetrazole ring by reacting with an azide source, such as sodium azide, often in the presence of a Lewis acid (e.g., ZnCl₂) or an organotin reagent (e.g., tributyltin azide), followed by deprotection if necessary.[3][7]

Visualizing the Synthetic Pathways

To better illustrate the differences in synthetic design, the following diagrams, generated using the DOT language, depict the conceptual workflows.

MCR_Workflow cluster_start Starting Materials cluster_product Product Tetrazole_Aldehyde This compound MCR Multicomponent Reaction (Ugi/Passerini) Tetrazole_Aldehyde->MCR Amine Amine Amine->MCR Isocyanide Isocyanide Isocyanide->MCR Acid Acid/Azide Acid->MCR Drug_Analogue Complex Drug Analogue MCR->Drug_Analogue Single Step Linear_Synthesis_Workflow SM1 Starting Material A Step1 Step 1 (e.g., Coupling) SM1->Step1 SM2 Starting Material B SM2->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2 (e.g., Functionalization) Intermediate1->Step2 Intermediate2 Intermediate 2 (Cyano-biphenyl) Step2->Intermediate2 Step3 Step 3 (e.g., Alkylation) Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4 (Tetrazole Formation) Intermediate3->Step4 Drug_Analogue Final Drug Analogue Step4->Drug_Analogue

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-(Tetrazol-5-yl)benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of 3-(tetrazol-5-yl)benzaldehyde, a crucial building block in the development of various pharmaceutical agents, is predominantly achieved through the catalytic [3+2] cycloaddition of an azide source to a nitrile. While the direct cycloaddition to 3-cyanobenzaldehyde is a viable route, a more recent and versatile approach involves a one-pot, three-component reaction of an aromatic aldehyde, hydroxylamine hydrochloride, and sodium azide. This guide provides a head-to-head comparison of prominent catalytic systems for this transformation, focusing on performance, experimental protocols, and mechanistic pathways to aid researchers in selecting the optimal catalyst for their needs.

Performance Comparison of Catalytic Systems

The efficiency of the synthesis of 5-substituted-1H-tetrazoles from aldehydes is highly dependent on the chosen catalytic system. Below is a summary of quantitative data for various catalysts, using benzaldehyde as a representative substrate, which is structurally similar to 3-formylbenzaldehyde.

Catalyst SystemCatalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key Advantages
Zn(OAc)₂·2H₂O Homogeneous10TolueneReflux1294Eco-friendly, readily available, and affordable.[1]
Cu/C Heterogeneous5DMF1209HighReusable, easy to separate by filtration.[2][3]
Cu(OAc)₂ Homogeneous20DMF12012ExcellentGood yields, suitable for click chemistry principles.[4]
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) Heterogeneous (Magnetic)Not specifiedWater40Not specified97High efficiency in aqueous medium, easy magnetic separation, reusable.
Fe₃O₄@SiO₂-dendrimer-encapsulated Cu(II) Heterogeneous (Magnetic)Not specifiedNot specifiedNot specifiedNot specifiedHighSustainable and cost-effective.[5]
Fe₃O₄@SiO₂@BHA-Cu(II) Heterogeneous (Magnetic)Not specifiedNot specifiedNot specifiedNot specifiedHighMagnetically recoverable, mild reaction conditions.[6]
Fe₃O₄@SiO₂@SBA-3@CPTMS@Arg-Cu Heterogeneous (Magnetic)Not specifiedGreen SolventsNot specifiedNot specifiedHigh to ExcellentRecyclable, stable, and environmentally benign.[7]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

Synthesis using Zn(OAc)₂·2H₂O (Homogeneous System)

A mixture of benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1 mmol), and Zn(OAc)₂·2H₂O (10 mol%) in toluene is refluxed for 12 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated and purified using standard procedures.

Synthesis using Cu/C (Heterogeneous System)

In a typical procedure, a mixture of an aldehyde, hydroxylamine hydrochloride, and sodium azide is heated in the presence of a Cu/C catalyst in a suitable solvent like DMF at 120°C.[3] The catalyst can be recovered by simple filtration after the reaction and can be reused multiple times without a significant loss of activity.[3]

Synthesis using Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) (Magnetic Nanoparticle Catalyst)

The synthesis is carried out by stirring a mixture of benzaldehyde (1.0 mmol), hydroxylammonium chloride (1.0 mmol), sodium azide (1.2 mmol), and the Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) nanocatalyst in water at 40°C. The catalyst is then easily separated from the reaction mixture using an external magnet.

Mechanistic Pathway and Experimental Workflow

The synthesis of 5-substituted 1H-tetrazoles from aldehydes generally proceeds through a common mechanistic pathway, which is illustrated below, along with a generalized experimental workflow.

G cluster_workflow General Experimental Workflow start Start: Mix Aldehyde, Hydroxylamine HCl, Sodium Azide, Catalyst, and Solvent reaction Reaction: Heat and Stir start->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Work-up: Catalyst Separation (Filtration/Magnetic Decantation) monitoring->workup Reaction Complete purification Purification: (e.g., Recrystallization, Chromatography) workup->purification product Final Product: 3-(Tetrazol-5-yl)benzaldehyde purification->product

Caption: A generalized experimental workflow for the catalytic synthesis of 3-(tetrazol-5-yl)benzaldehyde.

The reaction mechanism involves a multi-step process within a single pot.

G cluster_mechanism Plausible Reaction Mechanism aldehyde Ar-CHO (Aldehyde) oxime Ar-CH=NOH (Aldoxime) aldehyde->oxime + NH2OH·HCl hydroxylamine NH2OH·HCl nitrile Ar-C≡N (Nitrile) oxime->nitrile - H2O (Catalyst-assisted dehydration) catalyst_node Catalyst (e.g., Cu(II), Zn(II)) oxime->catalyst_node tetrazole_anion [Ar-CN4]⁻ nitrile->tetrazole_anion + NaN3 ([3+2] Cycloaddition) nitrile->catalyst_node azide NaN3 product Ar-CN4H (5-Aryl-1H-tetrazole) tetrazole_anion->product + H+ catalyst_node->azide

Caption: Proposed mechanism for the one-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes.

The reaction is initiated by the formation of an aldoxime from the aldehyde and hydroxylamine.[8][9] The catalyst then facilitates the dehydration of the aldoxime to form a nitrile intermediate.[9] This in-situ generated nitrile subsequently undergoes a [3+2] cycloaddition reaction with the azide ion to form the tetrazole ring.[8][9] The final step is the protonation of the tetrazolate anion to yield the desired 5-substituted 1H-tetrazole. The catalyst, particularly metal-based ones, is believed to activate the C=N bond of the oxime and coordinate with the nitrile and azide, thereby lowering the activation energy of the cycloaddition step.[1]

References

Navigating the Selectivity Landscape of 3-(2H-tetrazol-5-yl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative overview of the cross-reactivity and selectivity of derivatives originating from 3-(2H-tetrazol-5-yl)benzaldehyde, a scaffold of increasing interest in medicinal chemistry. Due to the limited availability of direct cross-reactivity studies on this specific class of compounds, this guide synthesizes data from studies on structurally related tetrazole derivatives to infer potential cross-reactivity profiles and outlines the experimental methodologies crucial for their assessment.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] Derivatives of this compound are being explored for a multitude of therapeutic applications owing to the diverse biological activities exhibited by the broader class of tetrazole-containing compounds. These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1][3][4] However, the potential for these derivatives to interact with multiple biological targets necessitates a thorough evaluation of their cross-reactivity.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize key quantitative data from studies on various tetrazole derivatives. It is important to note that these are not direct derivatives of this compound but provide insights into the potential selectivity of the tetrazole pharmacophore.

Table 1: Cyclooxygenase (COX) Inhibition Profile of Selected Tetrazole Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 7c COX-13.8916.91[3]
COX-20.23[3]
Celecoxib (Control) COX-1>10-[5]
COX-20.05-[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vitro Antiproliferative Activity of Tetrazole Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 87 MCF-7 (Breast)<10[4]
Compound 88 MCF-7 (Breast)<10[4]
Compound 89 MCF-7 (Breast)<10[4]
Compound 90 MDA-MB-231 (Breast)<10[4]
ZR-75 (Breast)<10[4]
Fluorouracil (Control) VariousVaries[6]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 3: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Binding Affinity

Compound IDTargetIC50Reference
Compound 44 PPARγ20 µM[1]
Compound 45 PPARγ4 µM[1]
Compound 46 PPARγ4 µM[1]
Rosiglitazone (Control) PPARγ160 nM[1]

IC50 values represent the concentration of the compound required to displace 50% of a known ligand from the receptor.

Experimental Protocols

A comprehensive assessment of cross-reactivity involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Receptor Binding Assays (Competitive Binding)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand known to bind to that receptor.

Protocol:

  • Preparation of Receptor Membranes: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptor.

  • Incubation: A fixed concentration of the labeled ligand is incubated with the receptor membranes in the presence of varying concentrations of the test compound.

  • Separation: The receptor-bound ligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity or fluorescence on the filter is quantified using a scintillation counter or a fluorescence plate reader, respectively.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Protocol (Example: COX Inhibition Assay):

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared. The substrate, arachidonic acid, is also prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using methods such as ELISA or mass spectrometry.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment: Intact cells are treated with the test compound at various concentrations.

  • Heating: The treated cells are heated at a specific temperature gradient.

  • Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Kinase Panel Screening

To assess the selectivity of a compound against a broad range of kinases, commercially available kinase panel screening services are often utilized. These panels typically include hundreds of kinases and employ various assay formats (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of the test compound at a fixed concentration.

Visualizing Workflows and Pathways

To better illustrate the processes involved in cross-reactivity studies and the potential biological interactions of tetrazole derivatives, the following diagrams are provided.

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Identify Active Compounds Secondary_Assays Secondary Assays (Related Targets) Hit_Identification->Secondary_Assays Assess Selectivity Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel) Secondary_Assays->Broad_Panel_Screening Broaden Scope Cell_Based_Assays Cell-Based Assays (e.g., CETSA) Broad_Panel_Screening->Cell_Based_Assays Confirm Target Engagement Phenotypic_Screening Phenotypic Screening Cell_Based_Assays->Phenotypic_Screening Evaluate Cellular Effects

Caption: Experimental workflow for cross-reactivity screening.

Potential_Signaling_Pathways_of_Tetrazole_Derivatives cluster_inflammatory Inflammatory Pathways cluster_metabolic Metabolic Pathways cluster_proliferation Cell Proliferation Pathways Tetrazole_Derivative This compound Derivative COX2 COX-2 Tetrazole_Derivative->COX2 Inhibition PPARg PPARγ Tetrazole_Derivative->PPARg Modulation Kinases Various Kinases Tetrazole_Derivative->Kinases Inhibition/Modulation COX1 COX-1 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Gene Expression (Lipid Metabolism, Insulin Sensitivity) PPARg->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Cell_Cycle_Progression Cell Cycle Progression Kinases->Cell_Cycle_Progression Apoptosis Apoptosis Kinases->Apoptosis

Caption: Potential signaling pathways modulated by tetrazole derivatives.

Conclusion and Future Directions

While direct and comprehensive cross-reactivity studies on derivatives of this compound are currently lacking in the public domain, the available data on structurally related tetrazole compounds suggest that this chemical class possesses the potential for selective interactions with various biological targets. The provided quantitative data and experimental protocols offer a framework for initiating and guiding the selectivity profiling of novel derivatives.

For the successful development of drug candidates from this scaffold, it is imperative that future research focuses on systematic cross-reactivity screening against a broad panel of receptors, enzymes, and ion channels. Such studies will be instrumental in identifying compounds with the desired selectivity profile, minimizing the risk of off-target effects, and ultimately paving the way for the development of safe and effective therapeutics. The integration of computational methods, such as molecular docking and pharmacophore modeling, can further aid in predicting potential off-target interactions and prioritizing compounds for experimental validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(2H-tetrazol-5-yl)benzaldehyde: A comprehensive guide for laboratory professionals.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 3-(2H-tetrazol-5-yl)benzaldehyde, a compound notable for its dual aldehyde and tetrazole functionalities. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

I. Understanding the Hazard Profile

This compound is classified as a combustible solid and is harmful if swallowed (Acute Toxicity, Oral, Category 4). The presence of the tetrazole ring, a high-nitrogen heterocycle, suggests potential energetic properties, while the aldehyde group presents its own set of chemical reactivities and hazards. The GHS pictogram associated with this compound is the exclamation mark, indicating that it can cause irritation or sensitization, or is acutely toxic.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07WarningH302: Harmful if swallowed
Combustible SolidsNot ApplicableWarningNot Applicable

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

III. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process emphasizes waste segregation and adherence to hazardous waste regulations.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Collect solid waste in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and in good condition.

  • Aldehyde Deactivation (Optional, based on local regulations):

    • For laboratories that generate significant aldehyde waste, on-site deactivation may be a viable option to reduce toxicity, subject to local regulations.[1]

    • Commercial neutralizing agents, such as those containing sodium bisulfite, can convert aldehydes into less hazardous materials.[2][3][4][5]

    • Note: This step should only be performed by trained personnel and in strict accordance with the manufacturer's instructions and institutional safety protocols. Untreated this compound must be disposed of as hazardous waste.

  • Container Labeling and Storage:

    • The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Acutely Toxic," "Combustible Solid").

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.

  • Final Disposal:

    • The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[6][7][8][9]

    • The recommended disposal method is incineration in a permitted hazardous waste incinerator.[6][8]

    • Never dispose of this chemical down the drain or in the regular trash.[6][8][10]

IV. Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid generating dust.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_treatment Treatment (Optional) cluster_storage Storage & Disposal A Wear Appropriate PPE B Collect Solid Waste in Designated Container A->B C Segregate from Incompatible Waste B->C D Aldehyde Deactivation (If Permitted) C->D Check Local Regulations E Label Container as Hazardous Waste C->E D->E F Store in Designated Accumulation Area E->F G Arrange for Professional Hazardous Waste Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2H-tetrazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2H-tetrazol-5-yl)benzaldehyde

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 136689-94-6). The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.

Safety and Hazard Information

Signal Word: Warning[1]

Hazard Statements: H302: Harmful if swallowed[1].

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Combustible Solids (Storage Class 11)[1]

The tetrazole functional group is known to be energetically unstable and may decompose explosively under conditions of heat, shock, or friction.[3] Therefore, it is crucial to handle this compound as a potentially reactive and explosive hazardous substance.[3]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol [4]
CAS Number 136689-94-6
Storage Temperature 2-8°C, Inert atmosphere[4]
Flash Point Not applicable[1]
Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale and Specifications
Hands Chemical-resistant glovesNitrile gloves are a suitable option for protection against aldehydes.[3][5] Always inspect gloves for integrity before use and practice proper glove removal technique.[6]
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and potential projectiles.[3][7][8] Standard surgical masks with eye shields are not a substitute.[7]
Body Flame-retardant lab coat or chemical-protective apronA flame-retardant lab coat is recommended due to the potential explosive nature of tetrazole compounds.[3] An impervious chemical protective apron can be worn over the lab coat for added protection against splashes.[7]
Respiratory NIOSH-approved respiratorA respirator may be required for tasks with a high risk of aerosol generation or in case of a spill.[6][7] Use in a well-ventilated area or under a chemical fume hood is essential.[2][6][9]
Feet Closed-toe shoesShoes should be made of an impervious material to protect against spills.[7]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve emergency_spill Spill Containment handle_weigh->emergency_spill handle_monitor Monitor Reaction handle_dissolve->handle_monitor handle_dissolve->emergency_spill emergency_exposure First Aid for Exposure handle_dissolve->emergency_exposure cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Operational Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • Use a certified chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.[6][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

2. Handling Procedures:

  • Before handling, review the Safety Data Sheet (SDS).

  • Avoid contact with skin and eyes.[2][6]

  • Do not breathe dust or vapors.[2][6]

  • Take precautionary measures against static discharge.[6]

  • Keep the compound away from heat, sparks, and open flames.[2][6]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place under an inert atmosphere.[4][6]

3. Spill Response:

  • In case of a spill, evacuate the area immediately.

  • Wear appropriate PPE, including a respirator, before re-entering the area to clean up the spill.[7]

  • For a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]

  • For a large spill, contain the spill and prevent it from entering drains.[2][6] Collect the material using a method that does not generate dust.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

1. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated labware and PPE, must be collected in designated, labeled, and sealed containers.

  • Due to its reactive nature, this compound should be treated as hazardous waste.[3]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. On-Site Treatment:

  • On-site chemical treatment or deactivation is not recommended without a validated and peer-reviewed protocol.[3] The high nitrogen content of the tetrazole ring presents a significant risk of uncontrolled, explosive decomposition.[3]

3. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of reactive and toxic chemical waste.

  • Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being considered non-hazardous.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.